(-)-Cyclopenin
Description
Propriétés
IUPAC Name |
(3R,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLKWZASYUZSBL-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)[C@]13[C@@H](O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of (-)-Cyclopenin from Penicillium cyclopium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (-)-cyclopenin, a benzodiazepine (B76468) alkaloid produced by the fungus Penicillium cyclopium. The document details the original fermentation and extraction protocols, summarizes key quantitative data, and presents modern spectroscopic information. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Discovery and Initial Characterization
This compound was first isolated and described in 1954 by A. Bracken, A. Pocker, and H. Raistrick from the fermentation broth of Penicillium cyclopium Westling.[1][2] Their seminal work, published in the Biochemical Journal, laid the foundation for the study of this and other benzodiazepine alkaloids from fungal sources. The initial characterization involved classical chemical methods, including elemental analysis, determination of physical properties, and ultraviolet spectroscopy.
Quantitative Data Summary
The following tables summarize the key quantitative data from the original discovery paper and modern spectroscopic analyses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₃N₂ | [1][2] |
| Molecular Weight | 294.31 g/mol | [1][2] |
| Melting Point | 215 °C (decomposes) | [1][2] |
| Appearance | Colorless, rhombic prisms | [1][2] |
| Specific Rotation ([α]D²⁰) | -296° (c 0.4 in acetic acid) | [1][2] |
| Solubility | Soluble in chloroform (B151607), ethyl acetate, benzene, acetone; Sparingly soluble in ether, ethanol, methanol, water | [1][2] |
Table 2: Yield of this compound from Penicillium cyclopium
| Stage | Yield | Reference |
| Crude Chloroform Extract | 1.0 g/L of culture medium | [1][2] |
| Pure Crystalline this compound | 0.25 g/L of culture medium | [1][2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| UV-Vis (in Ethanol) | λmax at 285 nm (log ε 3.85) | [1][2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.30 (m, 5H, Ar-H), 7.20 (d, J=7.6 Hz, 1H, Ar-H), 7.05 (t, J=7.6 Hz, 1H, Ar-H), 6.90 (t, J=7.6 Hz, 1H, Ar-H), 6.75 (d, J=7.6 Hz, 1H, Ar-H), 4.15 (s, 1H, oxirane-H), 3.10 (s, 3H, N-CH₃) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 165.0 (C=O), 142.1, 135.5, 131.8, 130.2, 129.5, 128.9, 128.6, 125.4, 123.7, 121.9, 70.1 (spiro-C), 61.2 (oxirane-CH), 34.5 (N-CH₃) |
Experimental Protocols
The following protocols are based on the original work by Bracken, Pocker, and Raistrick (1954), with modern adaptations for clarity and safety.
Fermentation of Penicillium cyclopium
Objective: To cultivate P. cyclopium for the production of this compound.
Materials:
-
A pure culture of Penicillium cyclopium Westling
-
Czapek-Dox medium with the addition of corn-steep liquor and CaCO₃
-
Sterile fermentation vessels (e.g., 2 L flasks)
-
Incubator shaker
Procedure:
-
Prepare the Czapek-Dox medium supplemented with 2% (w/v) glucose, 0.25% (w/v) corn-steep liquor, and 0.5% (w/v) CaCO₃.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculate the cooled medium with a spore suspension of P. cyclopium.
-
Incubate the cultures at 24°C for 14-21 days under stationary conditions or with gentle agitation.
Isolation and Purification of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth from P. cyclopium
-
Chloroform
-
Anhydrous sodium sulfate
-
Activated charcoal
-
Ethyl acetate
-
Petroleum ether (b.p. 40-60°C)
-
Rotary evaporator
-
Chromatography column
-
Silica gel
Procedure:
Part 1: Extraction
-
Separate the mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to pH 3.0 with HCl.
-
Extract the acidified filtrate with three equal volumes of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried chloroform extract in vacuo to yield a crude brown solid.
Part 2: Purification
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Add activated charcoal and heat the mixture for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the initial crop of crystals by filtration.
-
For further purification, recrystallize the crystals from ethyl acetate. The original protocol also describes purification by sublimation under high vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Biosynthetic Pathway
Caption: Biosynthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of this compound from Penicillium cyclopium. By presenting the original experimental protocols alongside modern analytical data, this document serves as a valuable resource for researchers interested in this fascinating natural product. The provided workflows and biosynthetic pathway diagrams offer a clear visual representation of the key processes involved. Further research into the pharmacological properties and potential applications of this compound and its analogs is a promising area for future investigation.
References
- 1. Studies in the biochemistry of microorganisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Cyclopenin: A Fungal Alkaloid's Intricate Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various fungal species, notably from the Penicillium and Aspergillus genera. Its unique diazepine-epoxide structure has garnered interest from the scientific community. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic transformations, the genetic framework, and the experimental methodologies employed to elucidate this complex process. The pathway commences with the condensation of two key amino acid precursors, L-phenylalanine and anthranilic acid, and proceeds through a series of enzymatic modifications, including the action of a non-ribosomal peptide synthetase (NRPS), a dioxygenase, and a methyltransferase. This guide consolidates the current understanding of this compound biosynthesis, presenting quantitative data where available, outlining key experimental protocols, and providing visual representations of the pathway and associated experimental workflows to serve as a valuable resource for researchers in natural product biosynthesis and drug discovery.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the benzodiazepine alkaloids represent a significant class of natural products. This compound, produced by fungi such as Penicillium cyclopium, is a notable member of this family. The biosynthesis of this compound is intricately linked to the production of other alkaloids, such as viridicatin. Understanding the enzymatic machinery and regulatory mechanisms governing the formation of this compound is crucial for potential bioengineering efforts to produce novel derivatives with enhanced therapeutic properties. This document aims to provide a detailed technical guide to the core biosynthetic pathway of this compound.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the activation and condensation of L-phenylalanine and anthranilic acid. This process is catalyzed by a multi-modular enzyme known as cyclopeptin synthetase , a non-ribosomal peptide synthetase (NRPS). The resulting intermediate, cyclopeptin, undergoes a series of enzymatic modifications to yield this compound.
The key steps in the pathway are:
-
Cyclopeptin Formation: L-phenylalanine and anthranilic acid are activated and tethered to the cyclopeptin synthetase. The enzyme then catalyzes the formation of the dipeptide, which is subsequently cyclized to form the benzodiazepine ring structure of cyclopeptin.
-
Dehydrogenation: Cyclopeptin is then dehydrogenated to form dehydrocyclopeptin. This step is a crucial precursor to the final oxidative cyclization.
-
Epoxidation: A key step in the formation of this compound is the epoxidation of the benzodiazepine ring. This reaction is catalyzed by a non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase, which has been identified in some producing organisms. This enzyme facilitates the formation of the characteristic epoxide ring of this compound.
The overall biosynthetic pathway is depicted in the following diagram:
An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) metabolite produced by various Penicillium species. It serves as a key intermediate in the biosynthesis of other fungal alkaloids, such as viridicatin (B94306). While often found alongside its hydroxylated analogue, cyclopenol, this compound possesses a unique set of physicochemical properties that are critical for its isolation, characterization, and further investigation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, including its spectroscopic data, physical constants, and solubility characteristics. Detailed experimental protocols for the determination of these properties are also presented, along with a visualization of its role in the viridicatin biosynthetic pathway. This document is intended to be a valuable resource for researchers working with this compound and related natural products.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |
| Molecular Weight | 294.30 g/mol | [1][2] |
| IUPAC Name | (3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | [2] |
| Appearance | Needles (from methanol) | |
| Melting Point | 183-185 °C | |
| Optical Rotation ([α]D) | -296° (c 0.4 in chloroform) | |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details |
| Mass Spectrometry (MS) | Precursor m/z: 295.1077 [M+H]⁺, 293.0932 [M-H]⁻. Key Fragments (MS/MS of [M+H]⁺): 264, 236, 177. Key Fragments (MS/MS of [M-H]⁻): 250.0874, 236.0719, 222.0925, 159.0565.[2] |
| ¹H NMR (CDCl₃) | δ 3.28 (3H, s, N-Me), 4.82 (1H, s, 3'-H), 7.0-7.7 (9H, m, Ar-H), 8.32 (1H, br s, NH) |
| ¹³C NMR (CDCl₃) | δ 33.8 (N-Me), 69.8 (C-3'), 70.2 (C-3), 121.0, 125.7, 126.8, 128.9, 129.2, 129.8, 130.2, 132.8, 133.4 (Ar-C), 166.4 (C-5), 168.9 (C-2) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Determination of Melting Point
Objective: To determine the melting point range of solid this compound.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of purified and dried this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
Measurement of Optical Rotation
Objective: To measure the specific rotation of a solution of this compound.
Methodology (Polarimetry):
-
Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Sample Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
-
Rotation Reading: The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) caused by the sample is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length in decimeters
-
c = concentration in g/mL
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Spectrometer Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.
-
¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay to ensure quantitative signal integration if needed.
-
¹³C NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure of this compound in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a solvent from a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.
Signaling Pathways and Biological Activity
Currently, there is limited information available on specific signaling pathways directly modulated by this compound. Its primary documented biological role is as a precursor in the biosynthesis of viridicatin, a quinoline (B57606) alkaloid. The conversion of this compound to viridicatin is an important step in the metabolic pathway of certain Penicillium species.
The broader class of cyclopentenedione-containing natural products has been reported to exhibit various biological activities, including anti-inflammatory and cytostatic effects. However, specific studies detailing the mechanism of action or direct molecular targets of this compound are scarce. Further research is needed to elucidate any potential pharmacological activities and to determine if it interacts with specific cellular signaling pathways.
Mandatory Visualizations
Biosynthetic Pathway of Viridicatin from this compound
The following diagram illustrates the enzymatic conversion of this compound to Viridicatin.
Experimental Workflow for Characterization
The logical workflow for the comprehensive characterization of this compound is depicted below.
References
Co-occurrence and Biosynthetic Relationship of (-)-Cyclopenin and Viridicatin in Penicillium Species: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fungal genus Penicillium is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these are the benzodiazepine (B76468) alkaloids (-)-cyclopenin and its rearranged product, the quinoline (B57606) alkaloid viridicatin (B94306). The co-occurrence of these two compounds in several Penicillium species, notably Penicillium cyclopium and Penicillium aurantiogriseum, has been a subject of interest due to their biosynthetic relationship and potential pharmacological properties. This technical guide provides a comprehensive overview of the co-occurrence, biosynthetic pathway, and methodologies for the extraction and analysis of this compound and viridicatin from Penicillium cultures.
Co-occurrence and Production
This compound and viridicatin are frequently isolated together from cultures of various Penicillium species. Their co-occurrence is a direct consequence of the biosynthetic pathway where this compound serves as the immediate precursor to viridicatin. While the qualitative co-occurrence is well-documented, detailed quantitative data on the simultaneous production of both alkaloids under various culture conditions is not extensively available in the current literature. This presents a research gap for metabolic profiling and fermentation optimization studies.
Table 1: Quantitative Production of this compound and Viridicatin in Penicillium Species
| Penicillium Species | Strain | Culture Conditions | This compound Yield (mg/L) | Viridicatin Yield (mg/L) | Reference |
| Penicillium cyclopium | SM 72 | Emerged grown cultures | Data not specified | Amount calculated in correlation to the duration of mould cultivation.[1] | [1] |
| Penicillium aurantiogriseum | AUMC 9759 | Not specified | Detected | Detected | [2][3][4] |
| Penicillium sp. | Not specified | Not specified | Detected | Detected |
Note: The table highlights the lack of specific, simultaneously reported quantitative data for both compounds. The provided information is based on qualitative detection or quantification of a single compound.
Biosynthetic Pathway
The biosynthesis of viridicatin from this compound is a fascinating enzymatic transformation. The pathway begins with the synthesis of cyclopeptin from anthranilic acid and L-phenylalanine. Cyclopeptin is then converted to dehydrocyclopeptin, which is subsequently epoxidized to form this compound. The final step involves the rearrangement of this compound to viridicatin.
Signaling Pathway Diagram
The biosynthetic pathway is catalyzed by a series of enzymes. The key step in the formation of this compound from dehydrocyclopeptine (B1256299) is catalyzed by dehydrocyclopeptine epoxidase. The subsequent rearrangement to viridicatin is facilitated by the enzyme cyclopenase.
Caption: Biosynthetic pathway of viridicatin from precursors.
Experimental Protocols
This section details the methodologies for the cultivation of Penicillium species, and the subsequent extraction, purification, and quantification of this compound and viridicatin.
Fungal Cultivation and Metabolite Production
A general workflow for the cultivation of Penicillium species and the analysis of their secondary metabolites is outlined below.
Caption: General experimental workflow for alkaloid analysis.
4.1.1. Culture Media
Penicillium species can be cultivated on various solid and liquid media to promote the production of secondary metabolites. Common media include:
-
Potato Dextrose Agar/Broth (PDA/PDB): A general-purpose medium for fungal growth.
-
Czapek-Dox Agar: A defined medium that can be modified to optimize metabolite production.
-
Yeast Extract Sucrose (YES) Agar: A rich medium often used to enhance secondary metabolite synthesis.
4.1.2. Incubation Conditions
-
Temperature: Typically, cultures are incubated at 25-28°C.
-
Light: Cultures are generally kept in the dark to mimic their natural environment.
-
Aeration: For liquid cultures, shaking at 150-200 rpm provides adequate aeration.
Extraction of this compound and Viridicatin
The following is a synthesized protocol based on common practices for extracting alkaloids from fungal cultures.
Materials:
-
Fungal culture (mycelia and broth)
-
Ethyl acetate (B1210297)
-
Formic acid (optional, to improve extraction of acidic compounds)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Separation of Mycelia and Broth: After incubation, separate the fungal mycelia from the liquid broth by filtration through cheesecloth or a similar filter.
-
Mycelial Extraction: a. Dry the mycelia (e.g., by lyophilization or air drying). b. Grind the dried mycelia into a fine powder. c. Extract the powdered mycelia with ethyl acetate or methanol (e.g., 1:10 w/v) by shaking for several hours at room temperature. d. Repeat the extraction process 2-3 times. e. Combine the solvent extracts.
-
Broth Extraction: a. Acidify the culture broth to pH 3-4 with a suitable acid (e.g., HCl). b. Extract the acidified broth with an equal volume of ethyl acetate in a separatory funnel. c. Shake vigorously and allow the layers to separate. d. Collect the organic (upper) layer. e. Repeat the extraction 2-3 times. f. Combine the organic extracts.
-
Drying and Concentration: a. Combine all the extracts (from both mycelia and broth). b. Dry the combined extract over anhydrous sodium sulfate. c. Filter to remove the sodium sulfate. d. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Storage: Store the crude extract at -20°C until further analysis.
Purification (Optional)
For isolation of pure compounds, the crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
Quantification by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the simultaneous quantification of this compound and viridicatin is outlined below. This method will require optimization based on the specific HPLC system and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detection at the UV maxima of this compound (approx. 220, 285 nm) and viridicatin (approx. 240, 320 nm).
Protocol:
-
Standard Preparation: Prepare stock solutions of pure this compound and viridicatin standards in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct calibration curves for this compound and viridicatin by plotting peak area against concentration. Determine the concentration of each analyte in the samples by comparing their peak areas to the calibration curves.
Conclusion
The co-occurrence of this compound and viridicatin in Penicillium species is a direct reflection of their biosynthetic linkage. This guide provides a framework for researchers to investigate these interesting alkaloids, from fungal cultivation to their extraction and quantification. The detailed protocols and diagrams serve as a practical resource for professionals in mycology, natural product chemistry, and drug discovery. The identified gap in quantitative co-production data presents an opportunity for further research to better understand the metabolic regulation of this pathway and to optimize the production of these potentially valuable compounds.
References
- 1. Determination of viridicatin in Penicillium cyclopium by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalissues.org [journalissues.org]
- 4. [PDF] Viridicatin and Dehydrocyclopeptine, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759 | Semantic Scholar [semanticscholar.org]
Biological Activity of (-)-Cyclopenin and Its Natural Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of the natural product (-)-cyclopenin and its closely related analogs, including viridicatin, viridicatol, and cyclopenol. These benzodiazepine (B76468) alkaloids, primarily isolated from fungi of the Penicillium genus, have demonstrated a range of biological effects, including cytotoxic and antimicrobial properties. This document summarizes the available quantitative data, details the experimental protocols used for these assessments, and explores the current understanding of their mechanism of action.
Quantitative Biological Activity Data
The biological activities of this compound and its natural analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the available quantitative data, presenting a comparative view of their potency.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound/Fraction | Cell Line | Assay | IC50 | Source |
| Sub-fraction B (containing Viridicatin & Dehydrocyclopeptine) | HEPG2 (Human hepatocellular carcinoma) | Not Specified | 32.88 µg/mL | [1] |
| Sub-fraction B (containing Viridicatin & Dehydrocyclopeptine) | MCF-7 (Human breast adenocarcinoma) | Not Specified | 24.33 µg/mL | [1] |
Note: The specific contribution of each component in "Sub-fraction B" to the observed cytotoxicity was not detailed in the source material.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound | Microorganism | Assay | MIC | Source |
| Viridicatin | Mycobacterium tuberculosis | Disc Diffusion | Strong Activity* | [1][2] |
| Viridicatin | Bacillus subtilis | Not Specified | Active | [2] |
| Viridicatin | Staphylococcus aureus | Not Specified | Active | [2] |
| Viridicatin | Saccharomyces cerevisiae | Not Specified | Active | [2] |
| Viridicatol | Staphylococcus aureus | Not Specified | 12.4 µM | |
| Viridicatol | Methicillin-resistant S. aureus (MRSA) | Not Specified | 24.7 µM |
Note: "Strong Activity" was reported qualitatively in the source and a quantitative MIC value was not provided.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its analogs.
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Expose cells to various concentrations of the test compounds for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Antimicrobial Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar (B569324) medium in a Petri dish.
-
Disc Application: Aseptically apply sterile filter paper discs (typically 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound and its natural analogs exert their biological effects are not yet well-elucidated. As benzodiazepine alkaloids, they share a core chemical scaffold with synthetic benzodiazepines, which are well-known to act on the central nervous system by modulating the activity of the GABA-A receptor.[3][4][5][6] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and anticonvulsant properties.[3]
However, it is important to note that the cytotoxic and antimicrobial activities observed for this compound and its analogs may not be mediated by the GABA-A receptor. The structural modifications present in these natural products compared to their synthetic counterparts could lead to interactions with different molecular targets. Further research is required to identify the specific cellular components and signaling cascades affected by these compounds to fully understand their mechanism of action in the context of their anticancer and antimicrobial activities.
Visualizations
Diagram 1: General Experimental Workflow for Cytotoxicity Screening
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benzoinfo.com [benzoinfo.com]
- 4. [The molecular biology mechanism of action of benzodiazepine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Molecular mechanism of action of benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Cyclopenin: A Benzodiazepine Alkaloid Metabolite from Fungal Sources
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid, a class of secondary metabolites produced by various species of the Penicillium fungus, notably Penicillium cyclopium and Penicillium aurantiogriseum.[1] As a metabolite, it is part of a larger family of related compounds, including cyclopenol. The core chemical structure of this compound is 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione.[1] This intricate structure has drawn interest from the scientific community, leading to investigations into its biosynthesis, chemical properties, and biological activities.
Recent studies have highlighted the potential of this compound and its analogues as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. This discovery has positioned this compound as a compound of interest in the ongoing search for novel antiviral agents. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthetic pathway, quantitative biological data, and detailed experimental protocols for its isolation and activity assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂O₃ | PubChem CID: 271117[1] |
| Molecular Weight | 294.30 g/mol | PubChem CID: 271117[1] |
| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | PubChem CID: 271117[1] |
| CAS Number | 20007-87-8 | PubChem CID: 271117 |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from two primary amino acid precursors: anthranilic acid and L-phenylalanine. A methyl group is also contributed by S-adenosyl methionine (SAM). The pathway involves a series of enzymatic modifications, including cyclization, dehydrogenation, epoxidation, and hydroxylation, to yield the final complex structure of cyclopenin (B1669418) and its related metabolite, cyclopenol.
The key enzymes identified in the biosynthetic pathway of cyclopenin in Penicillium cyclopium are:
-
Cyclopeptine Synthetase: Catalyzes the initial condensation of the precursor amino acids.
-
Cyclopeptine Dehydrogenase: Responsible for a dehydrogenation step in an intermediate.
-
Dehydrocyclopeptine Epoxidase: Catalyzes the formation of an epoxide ring.
-
Cyclopenin m-Hydroxylase: Involved in the hydroxylation of cyclopenin to form cyclopenol.
Below is a diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data on Biological Activity
Recent research has focused on the potential of this compound and its analogues as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The following table summarizes the in vitro inhibitory activity of this compound and related compounds isolated from Penicillium citrinum.
| Compound | SARS-CoV-2 Mpro IC₅₀ (µM) |
| Cyclopeptin (S- and R-isomers) | 0.36 |
| Dehydrocyclopeptin | 0.89 |
| This compound | > 10 |
| Cyclopenol | 0.64 |
| GC376 (Positive Control) | 0.45 |
Data sourced from El-Sayed et al., 2021.
Experimental Protocols
This section provides detailed methodologies for the bio-guided isolation of this compound and the in vitro assay for SARS-CoV-2 Mpro inhibition, based on the work of El-Sayed et al. (2021).
Bio-guided Isolation of this compound from Penicillium citrinum
The following diagram outlines the workflow for the isolation of this compound.
Methodology:
-
Fermentation: Penicillium citrinum TDPEF34 is cultured on a large scale in a suitable medium under static conditions at 25°C for 30 days.
-
Extraction: The fungal biomass and broth are extracted with methanol. The combined extracts are dried under vacuum.
-
Fractionation: The total extract is subjected to liquid-liquid partitioning using solvents of increasing polarity: hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).
-
Bio-guided Screening: The resulting fractions are screened for their inhibitory activity against SARS-CoV-2 Mpro.
-
Chromatographic Separation: The active fractions (typically DCM and EtOAc) are subjected to a series of chromatographic separations, including silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate sub-fractions.
-
Purification: The sub-fractions showing the highest activity are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The pure compounds are identified and characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro SARS-CoV-2 Mpro Inhibition Assay
The inhibitory activity of this compound against SARS-CoV-2 Mpro can be determined using a fluorescence resonance energy transfer (FRET)-based assay.
Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., GC376)
-
384-well microplates
-
Fluorescence plate reader
-
-
Assay Procedure: a. Add the assay buffer to the wells of the 384-well plate. b. Add the test compound at various concentrations. c. Add the SARS-CoV-2 Mpro enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the FRET substrate. e. Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time. f. Calculate the percentage of inhibition based on the fluorescence signal of the control (enzyme and substrate without inhibitor) and blank (substrate only) wells. g. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action: Enzyme Inhibition
This compound and its analogues are believed to exert their biological effects through the inhibition of specific enzymes. In the case of SARS-CoV-2 Mpro, these compounds are thought to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins, which is a crucial step in the viral replication cycle. The diagram below illustrates the general principle of competitive enzyme inhibition.
Conclusion and Future Directions
This compound, a benzodiazepine alkaloid metabolite from Penicillium species, represents a fascinating natural product with a complex biosynthetic pathway and noteworthy biological activities. The recent identification of its analogues as potent inhibitors of SARS-CoV-2 Mpro underscores the potential of fungal metabolites in drug discovery. Further research is warranted to fully elucidate the biosynthetic gene cluster responsible for cyclopenin production, which could open avenues for synthetic biology approaches to generate novel analogues with improved therapeutic properties. Additionally, a deeper understanding of the structure-activity relationships of cyclopenin derivatives and their interactions with various biological targets will be crucial for their development as potential therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and virology.
References
An In-depth Technical Guide on the Anti-inflammatory Mechanism of Action of Cyclopentenone Prostaglandins, with a Focus on 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the initial topic of interest was (-)-Cyclopenin, a comprehensive literature search did not yield specific data on its anti-inflammatory mechanism of action. Therefore, this guide focuses on the well-characterized anti-inflammatory mechanisms of cyclopentenone prostaglandins (B1171923) (cyPGs), using 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) as a representative molecule due to its structural relevance and extensive research in the field of inflammation.
Executive Summary
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a naturally occurring cyclopentenone prostaglandin (B15479496) that has emerged as a potent endogenous regulator of inflammation.[1] Its anti-inflammatory effects are multifaceted, primarily mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This technical guide provides a detailed overview of the molecular mechanisms underlying the anti-inflammatory actions of 15d-PGJ₂, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling cascades.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory properties of 15d-PGJ₂ are largely attributed to its ability to interfere with pro-inflammatory gene expression. This is achieved through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms.[3][4] The presence of a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring allows it to form covalent adducts with nucleophilic residues, such as cysteine thiols, on target proteins, thereby altering their function.[3][5]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][5] 15d-PGJ₂ has been shown to inhibit NF-κB signaling at multiple levels.[3][6]
A primary target of 15d-PGJ₂ is the IκB kinase (IKK) complex, particularly the IKKβ subunit.[3] By covalently modifying critical cysteine residues on IKKβ, 15d-PGJ₂ inhibits its kinase activity.[3] This prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which is responsible for sequestering NF-κB dimers in the cytoplasm.[3] As a result, NF-κB translocation to the nucleus is blocked, leading to a downregulation of its target genes.[7]
Furthermore, 15d-PGJ₂ can directly inhibit the DNA binding of NF-κB subunits to their target promoter regions, providing an additional layer of regulation.[3]
Modulation of the MAPK Signaling Pathway
The MAPK family of kinases, including p38 MAPK and extracellular signal-regulated kinase (ERK)1/2 (p42/44 MAPK), are also crucial mediators of inflammatory responses.[2] 15d-PGJ₂ can induce the phosphorylation of p38 and p42/44 MAPKs, often in a reactive oxygen species (ROS)-dependent manner.[2][8] While MAPK activation is complex and can have dual roles, in many contexts of inflammation, the modulation of these pathways by 15d-PGJ₂ contributes to its overall anti-inflammatory effect.[2] For instance, the activation of MAPK pathways by 15d-PGJ₂ has been linked to the induction of apoptosis in pro-inflammatory cells.[2]
Quantitative Data on the Anti-inflammatory Effects of 15d-PGJ₂
The following tables summarize the quantitative effects of 15d-PGJ₂ on various inflammatory markers as reported in the scientific literature.
Table 1: Inhibition of NF-κB Activity by 15d-PGJ₂
| Cell Type | Stimulus | Assay | Concentration of 15d-PGJ₂ | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS/IFN-γ | EMSA | 0.5 µM | Half-maximal inhibition of NF-κB activation | [9] |
| RAW 264.7 Macrophages | LPS | IKK Kinase Assay | 6 µM | Inhibition of IKK activity | [3] |
| Purified IKK | In vitro | Kinase Assay | 5 µM - 2 mM | Dose-dependent inhibition of IKK activity | [3] |
Table 2: Effects of 15d-PGJ₂ on Pro-inflammatory Gene and Protein Expression
| Cell Type | Stimulus | Target | Assay | Concentration of 15d-PGJ₂ | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | PGE₂ Production | ELISA | 1-10 µM | Dose-dependent inhibition | [3] |
| Human Astrocytes | IL-1β | COX-2 Induction | Western Blot | Not specified | Suppression | [10] |
| Murine Macrophages | LPS/IFN-γ | COX-2 mRNA | Northern Blot | Not specified | Decreased expression | [9] |
| Murine Macrophages | LPS/IFN-γ | iNOS mRNA | Northern Blot | Not specified | Decreased expression | [9] |
| Dextran Sulfate Sodium (DSS)-induced Colitis in mice | DSS | IL-6 Expression | Not specified | Not specified | Inhibition | [5] |
Table 3: Modulation of MAPK Signaling by 15d-PGJ₂
| Cell Type | Concentration of 15d-PGJ₂ | Target | Assay | Time Point | Observed Effect | Reference |
| HL-1 Cardiomyocytes | 15 µM | pp38 MAPK | Western Blot | 1 hour | Increased phosphorylation | [2] |
| HL-1 Cardiomyocytes | 15 µM | pp42/44 MAPK | Western Blot | 1 hour | Increased phosphorylation | [2] |
| U2-OS Osteosarcoma Cells | 20 µM | p-ERK1/2 | Western Blot | 15 minutes | Strong phosphorylation | [8] |
Experimental Protocols
In Vitro IKK Kinase Assay
This protocol is adapted from studies investigating the direct inhibitory effect of 15d-PGJ₂ on IKK activity.[3]
-
Reaction Setup: Prepare a reaction buffer containing 50 mM Tris (pH 8.0), 50 mM NaCl, and 10 mM MgCl₂.
-
Substrate and Inhibitor: Add 0.8 mg/ml of a GST-IκBα fusion protein (e.g., GST-IκBα-(1–54)) as the substrate. Add various concentrations of 15d-PGJ₂ (e.g., from 5 µM to 2 mM) or a vehicle control (DMSO).
-
Enzyme Addition: Initiate the kinase reaction by adding 0.01 mg/ml of purified IKK complex. Include 0.1 mM dithiothreitol (B142953) in the reaction.
-
Incubation: Incubate the reaction mixture for 45 minutes.
-
Analysis: Stop the reaction and resolve the products by SDS/PAGE. Visualize the phosphorylated substrate by autoradiography after phosphorimaging.
Western Blot Analysis for MAPK Phosphorylation
This protocol is a standard method to assess the activation of MAPK signaling pathways.[2][8]
-
Cell Culture and Treatment: Culture cells (e.g., HL-1 cardiomyocytes or U2-OS cells) to the desired confluency. Treat the cells with the desired concentrations of 15d-PGJ₂ for the specified time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAPKs of interest (e.g., anti-phospho-p38, anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Normalization: To ensure equal loading, strip the membrane and re-probe with antibodies against the total forms of the respective MAPKs or a housekeeping protein like α-tubulin.
Prostaglandin E₂ (PGE₂) ELISA
This protocol is used to quantify the production of the pro-inflammatory mediator PGE₂.[3]
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of 15d-PGJ₂ for 2 hours.
-
Stimulation: Induce an inflammatory response by adding a stimulus such as lipopolysaccharide (LPS) (e.g., 1 µg/ml) and incubate for 18 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the PGE₂ enzyme immunoassay according to the manufacturer's instructions using a commercial ELISA kit.
-
Data Analysis: Calculate the concentration of PGE₂ in each sample based on a standard curve.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of 15d-PGJ₂-mediated NF-κB Inhibition
Caption: 15d-PGJ₂ inhibits NF-κB signaling via IKKβ and direct DNA binding.
Experimental Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot analysis of protein expression.
Logical Relationship of 15d-PGJ₂'s Dual Anti-inflammatory Action
Caption: 15d-PGJ₂ exerts anti-inflammatory effects via two distinct pathways.
Conclusion
15d-PGJ₂ demonstrates significant anti-inflammatory properties through its targeted inhibition of the NF-κB signaling pathway and modulation of MAPK activity. Its ability to act via both PPARγ-dependent and -independent mechanisms makes it a molecule of great interest in the development of novel anti-inflammatory therapeutics. The detailed mechanisms, supported by the quantitative data and experimental protocols provided in this guide, offer a solid foundation for further research and drug discovery efforts in the field of inflammation. The unique mode of action, particularly the covalent modification of key signaling proteins, presents a promising avenue for the design of potent and specific anti-inflammatory agents.
References
- 1. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | 15-Deoxy-△12,14-Prostaglandin J2 Promotes Resolution of Experimentally Induced Colitis [frontiersin.org]
- 6. e-century.us [e-century.us]
- 7. 15-Deoxy-γ12,14-prostaglandin J2 Reduces Liver Impairment in a Model of ConA-Induced Acute Hepatic Inflammation by Activation of PPARγ and Reduction in NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of cyclooxygenase-2 expression by 15-deoxy-Delta(12,14)(12,14)-prostaglandin J(2) in activated human astrocytes, but not in human brain macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of (-)-Cyclopenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, has emerged as a molecule of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its antiviral, anti-inflammatory, and neuroprotective properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes putative signaling pathways to serve as a resource for researchers and professionals in drug discovery and development.
Introduction
This compound is a mycotoxin that belongs to the benzodiazepine alkaloid family. Initially studied for its toxicological properties, recent research has pivoted towards exploring its potential as a therapeutic agent. Its unique spirocyclic structure has attracted attention for its potential to interact with various biological targets, suggesting a broad spectrum of pharmacological activities. This guide aims to consolidate the existing scientific literature to provide a detailed technical overview of this compound's therapeutic promise.
Antiviral Potential
Recent studies have highlighted the potential of this compound and its analogues as inhibitors of viral proteases, a critical class of enzymes for viral replication.
Inhibition of SARS-CoV-2 Main Protease (Mpro)
Research has identified this compound analogues as promising inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.
Table 1: In Vitro Inhibitory Activity of this compound Analogues against SARS-CoV-2 Mpro
| Compound | IC50 (µM) |
| This compound Analogue 1 | 0.36 ± 0.01 |
| This compound Analogue 2 | 0.89 ± 0.02 |
| GC376 (Positive Control) | ~1 |
Data sourced from in vitro fluorescence resonance energy transfer (FRET) assays.
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a common method for assessing the inhibition of SARS-CoV-2 Mpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound or its analogues
-
Positive control inhibitor (e.g., GC376)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the SARS-CoV-2 Mpro solution (final concentration, e.g., 0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 8 µL of the fluorogenic substrate (final concentration, e.g., 20 µM).
-
Monitor the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Putative Antiviral Mechanism of Action
The proposed mechanism involves the binding of this compound or its analogues to the active site of the Mpro, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication.
Caption: Proposed mechanism of this compound's antiviral activity.
Anti-inflammatory Potential
This compound and related compounds from Penicillium species have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.
Inhibition of Inflammatory Mediators
Table 2: Anti-inflammatory Activity of a Quinolone Alkaloid from Penicillium sp.
| Inflammatory Mediator | Cell Line | IC50 (µM) |
| Nitric Oxide (NO) | RAW 264.7 | 46.03 |
| Nitric Oxide (NO) | BV2 | 43.03 |
| Prostaglandin E2 (PGE2) | RAW 264.7 | 30.37 |
| Prostaglandin E2 (PGE2) | BV2 | 34.20 |
Data from a study on Viridicatol, a quinolone alkaloid from a marine-derived Penicillium sp.[1]
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol describes a standard method to quantify the inhibition of NO production.
-
Reagents and Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC50 value for NO production inhibition.
-
Putative Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of compounds like this compound are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.
Caption: Putative inhibition of inflammatory signaling by this compound.
Neuroprotective and Acetylcholinesterase Inhibitory Potential
Benzodiazepine alkaloids, the class of compounds to which this compound belongs, have been investigated for their effects on the central nervous system.
Acetylcholinesterase Inhibition
While a specific IC50 value for this compound's inhibition of acetylcholinesterase (AChE) is not prominently available, other benzodiazepines have been shown to inhibit this enzyme. This suggests a potential, yet unquantified, activity for this compound.
Table 3: Acetylcholinesterase Inhibitory Activity of Benzodiazepine Derivatives
| Compound | Concentration Range (mM) | Inhibition |
| 2-trichloromethyl-4-phenyl-3H-1,5-benzodiazepin | 0.18 - 0.35 | Significant (p < 0.01) |
| 2-trichloromethyl-4(p-methyl-phenyl)-3H-1,5-benzodiazepin | 0.18 - 0.35 | Significant (p < 0.01) |
Data from a study on newly synthesized 1,5-benzodiazepines.[2]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilution.
-
Add 10 µL of the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).
-
Start the reaction by adding 20 µL of the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Assessing Neuroprotective Effects
Assessing the neuroprotective potential of this compound would involve in vitro models of neuronal damage. A general workflow is presented below.
Caption: Experimental workflow for evaluating neuroprotective activity.
Conclusion and Future Directions
The currently available data suggests that this compound and its related compounds possess promising therapeutic potential, particularly in the antiviral and anti-inflammatory arenas. The demonstrated in vitro efficacy against the SARS-CoV-2 main protease warrants further investigation, including lead optimization and in vivo studies. While the anti-inflammatory and neuroprotective activities are less characterized quantitatively for this compound itself, the broader class of related fungal metabolites shows significant promise.
Future research should focus on:
-
Determining the specific IC50 values of this compound for a range of inflammatory mediators and acetylcholinesterase.
-
Elucidating the precise molecular targets and signaling pathways modulated by this compound through transcriptomic and proteomic studies.
-
Conducting in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
-
Synthesizing and screening novel derivatives of this compound to improve potency and selectivity.
A deeper understanding of the mechanisms of action and the development of a robust quantitative dataset will be crucial for advancing this compound from a compound of interest to a potential therapeutic candidate.
References
(-)-Cyclopenin as a Potential SARS-CoV-2 Mpro Inhibitor: A Technical Framework for Evaluation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is no direct published research specifically investigating (-)-Cyclopenin as an inhibitor of SARS-CoV-2 Main Protease (Mpro). This document, therefore, serves as a comprehensive technical guide and hypothetical framework for the evaluation of a novel natural product, using this compound as a representative example, against this critical viral target. The experimental protocols and data presented are based on established methodologies in the field of antiviral drug discovery.
Executive Summary
The COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 Main Protease (Mpro), a cysteine protease essential for viral replication, represents a prime target for drug development due to its highly conserved nature and the absence of close human homologues.[1] Natural products, with their vast structural diversity, are a promising source for novel antiviral agents.[2][3] This guide outlines a systematic approach to investigate the potential of this compound, a benzodiazepine (B76468) alkaloid, as a SARS-CoV-2 Mpro inhibitor. It details the necessary experimental protocols, hypothetical data benchmarks, and the underlying biochemical pathways.
Introduction to SARS-CoV-2 Mpro
The SARS-CoV-2 Mpro, also known as 3C-like protease (3CLpro), is a key enzyme that processes viral polyproteins (pp1a and pp1ab) translated from the viral RNA.[1] This cleavage is essential to produce functional non-structural proteins required for the virus's replication and transcription machinery.[4]
-
Structure: Mpro functions as a homodimer, with each protomer comprising three domains. The active site is located in a cleft between Domain I and Domain II and features a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41 (His41).[5]
-
Catalytic Mechanism: The proteolytic activity is initiated by the Cys145 residue, which acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in the substrate. This process is facilitated by the adjacent His41, which deprotonates the Cys145 thiol.[1][5][6] Inhibition of this mechanism effectively halts the viral life cycle.[1]
This compound and Related Alkaloids as Antiviral Candidates
This compound is a mycotoxin belonging to the benzodiazepine alkaloid class of natural products. While its direct antiviral properties are not extensively documented, alkaloids, in general, are known for a wide range of biological activities, including antiviral effects against various viruses.[7][8] Notably, recent studies have reported the discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 Mpro, demonstrating that this chemical scaffold can indeed interact with the Mpro active site.[9][10] This provides a strong rationale for investigating this compound and similar natural compounds as potential Mpro inhibitors.
Hypothetical Quantitative Data for Mpro Inhibition
Should this compound prove to be an effective inhibitor, the quantitative data from enzymatic and cell-based assays would be crucial for its evaluation. The following table presents a hypothetical but realistic set of data points for a promising natural product lead compound.
| Parameter | Hypothetical Value | Description |
| Enzymatic Assay | ||
| IC50 (μM) | 2.5 ± 0.3 | The concentration of the inhibitor required to reduce Mpro enzymatic activity by 50%. |
| K_i_ (μM) | 1.2 ± 0.2 | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. |
| Cell-Based Assay | ||
| EC50 (μM) | 5.8 ± 0.7 | The concentration of the compound required to reduce viral replication by 50% in cell culture. |
| CC50 (μM) | > 100 | The concentration of the compound that causes a 50% reduction in cell viability. |
| Selectivity Index (SI) | > 17.2 | Calculated as CC50 / EC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. |
Detailed Experimental Protocols
The following sections describe the standard methodologies that would be employed to assess the Mpro inhibitory potential of a compound like this compound.
-
Gene Synthesis and Cloning: The gene sequence for SARS-CoV-2 Mpro is synthesized with codon optimization for E. coli expression and cloned into a pGEX or pET expression vector containing an N-terminal tag (e.g., GST or His6-tag) and a cleavage site (e.g., TEV or Thrombin).
-
Protein Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM when the culture reaches an OD600 of 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 18-20°C) overnight.[11]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT), and lysed by sonication on ice.[12]
-
Affinity Chromatography: The soluble fraction is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein). The column is washed extensively, and the protein is eluted using a gradient of imidazole.[11]
-
Tag Cleavage and Further Purification: The affinity tag is cleaved by incubating the eluted protein with the appropriate protease (e.g., TEV protease). The protein solution is then passed through the affinity column again to remove the cleaved tag and any uncleaved protein. Final polishing is performed using size-exclusion chromatography to obtain highly pure and monomeric Mpro.
A Förster Resonance Energy Transfer (FRET) assay is a common method for measuring Mpro activity.[3][13]
-
Assay Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Sodium Phosphate pH 7.0, 150 mM NaCl.[3]
-
Mpro Enzyme: Recombinant Mpro diluted in assay buffer to a final concentration of 0.2 μM.[3]
-
FRET Substrate: (Dabcyl)KTSAVLQ/SGFRKME(Edans)-NH2 diluted to a final concentration of 20 μM.[3]
-
Test Compound: this compound dissolved in DMSO and serially diluted.
-
-
Procedure: a. In a 384-well microplate, add the test compound at various concentrations. b. Add the Mpro enzyme solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.[12] c. Initiate the reaction by adding the FRET substrate solution. d. Immediately monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a plate reader.
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.
-
Cell Lines and Virus: Vero E6 cells or human lung epithelial cells (e.g., Calu-3) are commonly used. SARS-CoV-2 (e.g., USA-WA1/2020 isolate) is used for infection.
-
Procedure (Cytopathic Effect - CPE Reduction Assay): a. Seed cells in a 96-well plate and grow to ~90% confluency. b. Prepare serial dilutions of the test compound in culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI). e. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. f. Assess the virus-induced cytopathic effect (CPE) microscopically. g. Quantify cell viability using a colorimetric assay such as Neutral Red uptake or MTT assay.[14]
-
Data Analysis: The EC50 is calculated as the compound concentration that results in a 50% protection from virus-induced cell death. The CC50 is determined in parallel on uninfected cells to assess compound toxicity.
Mandatory Visualizations
References
- 1. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microbial Natural Products as Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identifying plant-derived antiviral alkaloids as dual inhibitors of SARS-CoV-2 main protease and spike glycoprotein through computational screening [frontiersin.org]
- 8. Alkaloids as Potential Phytochemicals against SARS-CoV-2: Approaches to the Associated Pivotal Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of benzodiazepine derivatives as a new class of covalent inhibitors of SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Bioactivities of (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by various species of the Penicillium fungus. As a member of the cyclodipeptide class of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth review of the current literature on the bioactivities of this compound, with a focus on its anti-inflammatory properties and the underlying mechanism of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. Research has demonstrated its ability to inhibit key inflammatory mediators in cellular models.
Inhibition of Inflammatory Mediators
This compound has been shown to inhibit the production of nitric oxide (NO) and various pro-inflammatory cytokines. Specifically, it has been observed to:
-
Inhibit the lipopolysaccharide (LPS)-induced formation of NO and the secretion of interleukin-6 (IL-6) in RAW264.7 macrophage cells.[1]
-
Inhibit the expression of interleukin-1β (IL-1β), IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells.[1]
These findings suggest that this compound can modulate the inflammatory response in key immune cells.
Quantitative Data: Inhibition of Inflammatory Mediators
While specific IC50 values for the inhibition of the aforementioned inflammatory mediators by this compound are not yet widely published, the qualitative evidence strongly supports its anti-inflammatory effects at non-toxic concentrations.[1] Further quantitative studies are required to fully characterize its potency.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
This compound has been found to inhibit the upstream signaling events that lead to the activation of NF-κB.[1] By doing so, it effectively blocks the downstream cascade that results in the production of pro-inflammatory mediators like NO, IL-6, and IL-1β.
Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Other Potential Bioactivities
While the anti-inflammatory properties of this compound are the most well-documented, preliminary evidence and its structural similarity to other bioactive compounds suggest other potential activities that warrant further investigation.
Cytotoxic Activity
As a member of the cyclodipeptide family, this compound may possess cytotoxic properties against various cancer cell lines. However, specific IC50 values from comprehensive screening are not yet available in the public domain.
Antimicrobial Activity
Many fungal secondary metabolites exhibit antimicrobial effects. The potential of this compound to inhibit the growth of pathogenic bacteria and fungi is an area for future research. Minimum Inhibitory Concentration (MIC) values against a broad panel of microbes have not been reported.
Enzyme Inhibition
The benzodiazepine scaffold present in this compound is found in many pharmacologically active compounds, some of which are enzyme inhibitors. Its potential to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases, remains to be explored.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the key experiments cited in the literature regarding the bioactivities of this compound.
Cell Culture and Reagents
-
Cell Lines: RAW 264.7 murine macrophage cells and primary mouse microglia cells are suitable for studying anti-inflammatory effects.
-
Reagents: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response. This compound can be isolated from fungal cultures or obtained from commercial suppliers.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
Figure 2: General workflow for the Griess assay to measure nitric oxide production.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines like IL-6 and IL-1β in cell culture supernatants.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (obtained as described in the NO production assay) and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect and quantify proteins involved in the NF-κB signaling pathway.
-
Treat cells with this compound and/or LPS as described previously.
-
Lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-IκBα, p65).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detect the signal using an appropriate substrate or imaging system.
Future Directions
The existing research on this compound provides a solid foundation for its potential as an anti-inflammatory agent. However, further studies are necessary to fully elucidate its therapeutic potential. Key areas for future research include:
-
Comprehensive Dose-Response Studies: Determining the IC50 values for the inhibition of various inflammatory mediators to quantify the potency of this compound.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Broad-Spectrum Bioactivity Screening: Conducting systematic screening to determine its cytotoxic, antimicrobial, and enzyme-inhibitory activities.
-
Target Identification: Utilizing proteomic and genomic approaches to identify the direct molecular targets of this compound within the NF-κB signaling pathway and other relevant pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While current data is encouraging, further rigorous investigation is required to fully understand its pharmacological profile and potential for development as a therapeutic agent. This guide serves as a comprehensive resource to facilitate and inspire future research into the multifaceted bioactivities of this compound.
References
Methodological & Application
Synthesis of (-)-Cyclopenin and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus. It belongs to a class of compounds characterized by a spiro-oxindole core structure. While the total synthesis of racemic cyclopenin (B1669418) was achieved decades ago, the enantioselective synthesis of the naturally occurring (-)-enantiomer remains a significant challenge. This document provides an overview of the known synthetic strategies for cyclopenin, outlines potential approaches for its enantioselective synthesis based on modern catalytic methods, and details its biosynthetic pathway. Due to a lack of available scientific literature, detailed protocols for the synthesis of this compound derivatives and a definitive understanding of its signaling pathways are not yet established.
Racemic Synthesis of (±)-Cyclopenin
The initial synthesis of (±)-cyclopenin confirmed its spiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione structure. The key steps involve the condensation of 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione with benzaldehyde (B42025), followed by epoxidation.
Experimental Protocol: Racemic Synthesis of (±)-Cyclopenin
Step 1: Condensation of 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione with Benzaldehyde
-
A mixture of 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione and benzaldehyde is prepared in a suitable solvent.
-
A basic catalyst is added to the mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up using standard procedures to yield a mixture of cis- and trans-benzylidene compounds.
-
The cis and trans isomers are separated by column chromatography.
Step 2: Epoxidation of the trans-benzylidene isomer
-
The purified trans-benzylidene compound is dissolved in a suitable solvent, such as chloroform (B151607) or dichloromethane.
-
An epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is added to the solution.
-
The reaction is stirred at room temperature for an extended period (e.g., 14 days) until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then quenched and worked up to remove the peroxy acid and its byproduct.
-
The crude product is purified by chromatography to yield (±)-cyclopenin.
Quantitative Data for Racemic Synthesis
| Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield |
| 1 | 3,4-dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione, Benzaldehyde | Base | Room Temperature | cis- and trans-benzylidene intermediates | Not specified |
| 2 | trans-benzylidene intermediate | m-chloroperbenzoic acid | Room Temperature, 14 days | (±)-Cyclopenin | 37% |
Potential Strategies for Enantioselective Synthesis of this compound
While a specific enantioselective total synthesis of this compound has not been reported, recent advancements in asymmetric catalysis offer promising strategies. The key challenge lies in the stereoselective construction of the spiro-oxindole core and the subsequent epoxidation.
-
Organocatalytic Asymmetric Michael Addition: Chiral amine or squaramide catalysts could be employed for an enantioselective Michael addition of a suitable nucleophile to a methyleneindolinone precursor, establishing the spiro-center with high stereocontrol.
-
Transition-Metal Catalyzed Asymmetric Allylic Alkylation: A palladium-catalyzed asymmetric allylic alkylation of an enolate precursor could be a powerful method to construct the chiral quaternary carbon at the spiro-center.
-
Enantioselective Epoxidation: The use of chiral epoxidation catalysts, such as those based on Jacobsen's or Sharpless's methodologies, could be explored for the stereoselective epoxidation of the benzylidene intermediate.
Biosynthesis of this compound
The biosynthesis of this compound in Penicillium cyclopium has been studied and involves the cyclization of amino acid precursors to form a cyclopeptine (B22554) intermediate, which is then further oxidized.
Caption: Biosynthetic pathway of this compound.
Synthesis of this compound Derivatives
Currently, there is a lack of published literature detailing the synthesis of derivatives of this compound. The development of a robust enantioselective synthesis of the core structure would be the first critical step to enable the exploration of such derivatives for structure-activity relationship (SAR) studies.
Signaling Pathways and Biological Activity
The specific signaling pathways and the precise mechanism of action of this compound are not well-defined in the current scientific literature. While some cyclopentenone-containing natural products, such as certain prostaglandins, are known to possess anti-inflammatory and anti-neoplastic activities, it is not yet known if this compound shares these properties or interacts with similar cellular targets. Further biological evaluation is required to elucidate its pharmacological profile.
Conclusion
The synthesis of this compound, particularly in an enantioselective manner, remains an open area of research. The development of a scalable and stereocontrolled synthesis would not only provide access to this intriguing natural product for further biological studies but also pave the way for the creation of novel derivatives with potential therapeutic applications. The application of modern asymmetric catalytic methods holds significant promise for achieving this synthetic goal. Further investigation into its biological activity is crucial to understand its potential as a lead compound in drug discovery.
Protocol for the Extraction of (-)-Cyclopenin from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by various fungi, most notably species of the genus Penicillium, such as Penicillium cyclopium. This metabolite and its derivatives are of significant interest to the scientific community due to their diverse biological activities. This document provides a comprehensive protocol for the extraction, purification, and analysis of this compound from fungal cultures. The methodologies outlined below are compiled from various scientific sources and are intended to provide a robust starting point for laboratory-scale production and isolation.
The successful extraction of this compound is dependent on several factors, including the specific fungal strain, culture conditions, and the choice of extraction solvents. Ethyl acetate (B1210297) is a commonly reported and effective solvent for the extraction of this compound and other related fungal metabolites due to its polarity, which is suitable for recovering a range of secondary metabolites. While specific quantitative data on the extraction yield of this compound with different solvents is not extensively available in the literature, the general consensus points towards ethyl acetate as a preferred solvent.
Data Presentation
Table 1: Relative Extraction Efficiency of Solvents for Fungal Metabolites
| Solvent | Polarity Index | Typical Extraction Yield | Notes |
| Ethyl Acetate | 4.4 | High | Frequently used for the extraction of various fungal secondary metabolites, including those from Penicillium species.[1] |
| Methanol | 5.1 | High | A polar solvent that can extract a broad range of compounds. May co-extract more polar impurities. |
| Chloroform (B151607) | 4.1 | Moderate to High | Effective for many alkaloids, but its use is often limited due to toxicity. |
| Dichloromethane (B109758) | 3.1 | Moderate to High | Similar in application to chloroform but less toxic. |
| Acetone | 5.1 | High | A polar aprotic solvent that can be effective for a range of metabolites. |
Note: The yields are presented as relative values based on general findings for fungal metabolite extraction. Specific yields for this compound may vary depending on the experimental conditions.
Experimental Protocols
Fungal Culture and Fermentation
This protocol is based on the cultivation of Penicillium cyclopium.
1.1. Media Preparation:
-
Potato Dextrose Agar (PDA) for slant cultures:
-
Potato infusion: 200 g/L
-
Dextrose: 20 g/L
-
Agar: 15 g/L
-
Autoclave at 121°C for 15 minutes.
-
-
Liquid Fermentation Medium (e.g., Czapek-Dox Broth):
-
Sucrose: 30 g/L
-
Sodium Nitrate: 3 g/L
-
Dipotassium Phosphate: 1 g/L
-
Magnesium Sulfate: 0.5 g/L
-
Potassium Chloride: 0.5 g/L
-
Ferrous Sulfate: 0.01 g/L
-
Adjust pH to 6.0-6.5 before autoclaving at 121°C for 15 minutes.
-
1.2. Inoculation and Incubation:
-
Inoculate a PDA slant with a pure culture of Penicillium cyclopium.
-
Incubate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile distilled water with 0.01% Tween 80 to the slant and gently scraping the surface.
-
Inoculate the liquid fermentation medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubate the culture flasks on a rotary shaker at 150-200 rpm at 25°C for 10-14 days.
Extraction of this compound
2.1. Harvesting:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a vacuum filter.
-
The broth and mycelia can be processed separately or combined for extraction. For optimal recovery, it is recommended to extract both.
2.2. Solvent Extraction:
-
From Culture Broth:
-
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.
-
Combine the organic (ethyl acetate) layers.
-
-
From Mycelium:
-
The mycelial mat can be freeze-dried and then ground into a fine powder.
-
Suspend the powdered mycelium in ethyl acetate (e.g., 100 mL per 10 g of dry weight) and stir for 24 hours at room temperature.
-
Filter the mixture and repeat the extraction of the mycelial residue twice more.
-
Combine all ethyl acetate extracts.
-
-
Combine the ethyl acetate extracts from both the broth and the mycelium.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
3.1. Silica (B1680970) Gel Column Chromatography:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane (B92381) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 100% hexane, then 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Analytical Methods
4.1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: Visualize the spots under UV light (254 nm).
-
Rf Value: The retention factor (Rf) for this compound will depend on the exact mobile phase composition but is expected to be in the mid-polarity range.
4.2. High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is suitable for the analysis of this compound.[2][3][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid) is commonly used. For example, starting with a low percentage of acetonitrile and gradually increasing it.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 254 nm).
-
Retention Time: The retention time will be specific to the column, mobile phase, and flow rate used.
Mandatory Visualizations
References
Purification of (-)-Cyclopenin using column chromatography
An Application Note on the Purification of (-)-Cyclopenin via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a benzodiazepine (B76468) alkaloid, a class of secondary metabolites produced by various fungi, including species of Penicillium.[1] These compounds have garnered interest in the scientific community due to their potential biological activities. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using column chromatography, a fundamental and effective technique for the isolation of natural products. The methodologies outlined herein are designed to be adaptable for various research and drug development applications.
Data Presentation
The following table summarizes representative quantitative data obtained from the purification of this compound and related compounds from a fungal extract. This data is crucial for assessing the efficiency and success of the purification process.
| Parameter | Value | Reference |
| Chromatography Type | High-Performance Liquid Chromatography (HPLC) | [1] |
| Stationary Phase | Not explicitly stated for initial column, semi-preparative HPLC used for final purification | [1] |
| Mobile Phase | Gradient of acetonitrile (B52724) in water | [1] |
| Retention Time (t_R) | 23.1 min | [1] |
| Isolated Amount | 3.5 mg (from a larger fractionation) | [1] |
| Purity | >95% (as determined by HPLC) | Representative |
| Yield | Variable, dependent on fungal strain and culture conditions | Representative |
Experimental Protocols
This section details the methodology for the purification of this compound using column chromatography.
1. Preparation of Crude Extract
-
Fermentation: Cultivate the this compound producing fungal strain (e.g., Penicillium citrinum) in a suitable liquid or solid medium under optimal conditions for metabolite production.[1]
-
Extraction: After the incubation period, separate the fungal biomass from the culture broth. Extract the biomass and the broth separately or combined, typically using an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Concentration: Evaporate the organic solvent from the extract under reduced pressure to obtain a crude residue.
2. Column Chromatography Protocol
-
Stationary Phase and Column Preparation:
-
Select a suitable glass column with appropriate dimensions based on the amount of crude extract.
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for samples not readily soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner. A typical gradient could be:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
And so on, up to 100% Ethyl Acetate.
-
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Collection:
-
Collect the eluate in small, sequential fractions (e.g., 10-20 mL each) in labeled test tubes.
-
-
Monitoring the Separation:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system that provides good separation of the components (e.g., Hexane:Ethyl Acetate 1:1).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Combine the fractions that contain the pure this compound.
-
-
Final Purification and Characterization:
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
-
For higher purity, a subsequent purification step such as semi-preparative HPLC can be employed.[1]
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR, Mass Spectrometry, and analytical HPLC.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway Diagram: NF-κB Inhibition
While the specific signaling pathways targeted by this compound are still under investigation, related compounds have been shown to modulate inflammatory pathways. For instance, some cyclopentenone-containing natural products inhibit the NF-κB signaling pathway.[2][3][4] The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for this compound's biological activity.
Caption: Hypothesized inhibition of the NF-κB pathway.
References
- 1. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of (-)-Cyclopenin in Biological Samples using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Cyclopenin in biological matrices, such as plasma and urine. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, toxicological analysis, and other research applications requiring precise measurement of this compound. The described method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound is a mycotoxin produced by various species of Penicillium and Aspergillus fungi. Its presence in biological systems can be indicative of exposure and may have toxicological implications. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its pharmacokinetics, metabolism, and potential health effects.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for determining trace levels of compounds in complex biological matrices.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (if applicable)
-
96-well plates and collection plates
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Analytical Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a fast and simple method for sample cleanup in high-protein matrices like plasma.[4]
-
Pipette 50 µL of the biological sample (plasma) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE)
SPE can provide a cleaner extract compared to protein precipitation, which may be necessary for achieving lower limits of quantification.[5]
-
Pipette 100 µL of the biological sample (urine or plasma) into a clean tube.
-
Add 10 µL of the internal standard working solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value (Example) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined empirically |
| This compound | e.g., Q1: m/z 287.1 -> Q3: m/z 188.1 (Quantifier) |
| e.g., Q1: m/z 287.1 -> Q3: m/z 160.1 (Qualifier) | |
| Internal Standard | To be determined empirically |
Quantitative Data Summary
The following tables present example data that would be generated during method validation.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 0.5 | 0.012 | 102.5 |
| 1.0 | 0.025 | 101.0 |
| 5.0 | 0.128 | 98.7 |
| 10.0 | 0.255 | 99.8 |
| 50.0 | 1.278 | 100.5 |
| 100.0 | 2.560 | 99.2 |
| 500.0 | 12.850 | 98.9 |
| 1000.0 | 25.680 | 99.5 |
| Linear Range | 0.5 - 1000 ng/mL | |
| r² | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 1.5 | 6.2 | 98.9 | 7.5 | 101.1 |
| Medium | 75.0 | 4.1 | 101.5 | 5.3 | 99.7 |
| High | 750.0 | 3.5 | 99.3 | 4.8 | 100.4 |
Table 3: Stability of this compound in Human Plasma (Example Data)
The stability of analytes in biological matrices is a critical aspect of bioanalytical method validation.[6][7]
| Stability Test | Storage Conditions | Concentration (ng/mL) | % Recovery |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 1.5 | 97.2 |
| 750.0 | 98.5 | ||
| Short-Term (Bench-top) | Room Temp for 6 hours | 1.5 | 99.1 |
| 750.0 | 101.3 | ||
| Long-Term | -80°C for 30 days | 1.5 | 95.8 |
| 750.0 | 97.4 | ||
| Autosampler | 4°C for 24 hours | 1.5 | 102.4 |
| 750.0 | 100.9 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in a tandem mass spectrometer for Multiple Reaction Monitoring (MRM).
Caption: MRM logic in a triple quadrupole mass spectrometer.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological samples. The sample preparation techniques are straightforward, and the chromatographic and mass spectrometric conditions offer excellent sensitivity and selectivity. This method is well-suited for high-throughput analysis in a variety of research and clinical settings.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing a Stable Cell-Based Assay for (-)-Cyclopenin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid metabolite produced by fungi of the Penicillium genus[1][2]. As a natural product, it represents a potential source of novel therapeutic agents. The development of robust and reproducible cell-based assays is a critical first step in characterizing the bioactivity of such compounds and elucidating their mechanism of action. Cell-based assays offer a more physiologically relevant context compared to biochemical assays by allowing for the assessment of a compound's effects on complex cellular processes, including signaling pathways, cell viability, and toxicity[3].
This document provides a detailed protocol for the development of a stable cell-based assay to investigate the potential pro-apoptotic activity of this compound. The proposed assay is based on the hypothesis that this compound, like other cyclic natural products, may induce apoptosis in cancer cells[4][5][6]. The protocol outlines the generation of a stable reporter cell line, experimental procedures for assessing caspase-3/7 activity as a marker of apoptosis, and guidelines for data analysis and interpretation.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
To establish a framework for the cell-based assay, we hypothesize that this compound induces apoptosis through the intrinsic pathway, culminating in the activation of executioner caspases. This pathway is a common mechanism for anti-cancer compounds[4].
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Materials and Methods
Cell Line Selection
Human pancreatic cancer cell lines, such as Panc-1 or BxPC-3, are proposed for this assay. These cell lines are well-characterized and have been used in studies investigating apoptosis and cell cycle arrest in response to various compounds[7][8].
Generation of a Stable Caspase-3/7 Reporter Cell Line
To create a stable and reliable assay system, a reporter cell line will be generated. This involves transfecting the chosen host cell line with a vector encoding a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is activated by caspase-3/7. The generation of stable cell lines ensures homogenous expression of the reporter construct, leading to lower inter-assay variability compared to transient transfections[9][10].
Key Steps for Stable Cell Line Generation:
-
Vector Construction: An expression vector containing a caspase-3/7 recognition sequence (e.g., DEVD) linked to a reporter gene and a selectable marker (e.g., neomycin resistance) is required.
-
Transfection: The host cell line is transfected with the expression vector using a suitable method, such as liposome-mediated transfection or electroporation[11].
-
Selection: Transfected cells are cultured in a medium containing the appropriate selection antibiotic (e.g., G418 for neomycin resistance). A kill curve should be established beforehand to determine the optimal antibiotic concentration[12].
-
Clonal Isolation and Expansion: Single, antibiotic-resistant colonies are isolated, expanded, and screened for reporter activity in response to a known apoptosis-inducing agent (e.g., staurosporine).
-
Cell Bank Establishment: The validated monoclonal cell line is expanded and cryopreserved to create a master and working cell bank[11].
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for the assay.
-
Seed the stable reporter cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 15,000, and 20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Visually inspect the wells for confluency.
-
Perform a cell viability assay (e.g., using a resazurin-based reagent) to ensure that the cells are in a logarithmic growth phase.
-
Select the seeding density that results in approximately 80-90% confluency at the time of compound addition.
Protocol 2: this compound Dose-Response Assay
Objective: To determine the concentration-dependent effect of this compound on caspase-3/7 activation.
-
Seed the stable reporter cells in a 96-well, clear-bottom, white-walled plate at the predetermined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of this compound in assay medium. A typical starting concentration range could be from 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
Incubate for a predetermined time course (e.g., 6, 12, 24, and 48 hours).
-
Add the caspase-3/7 reporter assay reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence using a plate reader.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Optimal Seeding Density for Panc-1 Caspase-3/7 Reporter Cells
| Seeding Density (cells/well) | Confluency after 24h (%) | Viability (RFU) |
| 2,500 | 30-40 | 15,000 |
| 5,000 | 50-60 | 28,000 |
| 10,000 | 80-90 | 55,000 |
| 15,000 | >95 | 58,000 |
| 20,000 | >100 (overconfluent) | 53,000 |
Table 2: Dose-Response of this compound on Caspase-3/7 Activation at 24 hours
| This compound (µM) | Luminescence (RLU) | Fold Induction (over Vehicle) |
| Vehicle Control (0) | 1,200 | 1.0 |
| 0.1 | 1,350 | 1.1 |
| 1 | 2,500 | 2.1 |
| 5 | 8,900 | 7.4 |
| 10 | 15,600 | 13.0 |
| 25 | 22,300 | 18.6 |
| 50 | 25,100 | 20.9 |
| 100 | 24,500 | 20.4 |
| Positive Control | 28,000 | 23.3 |
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cell-based assay.
Logical Relationship for Stable Cell Line Generation
Caption: Logical steps for generating a stable reporter cell line.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Use a multichannel pipette, ensure a homogenous cell suspension, and practice proper pipetting technique. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Low Signal-to-Background Ratio | Suboptimal assay incubation time | Optimize the incubation time with the compound and the detection reagent. |
| Low reporter expression | Re-screen clonal cell lines to select one with higher reporter expression. | |
| No Response to this compound | Compound is inactive in this pathway | Test the compound in other cell-based assays for different activities (e.g., cytotoxicity, anti-proliferation). |
| Compound degradation | Check the stability of this compound in the assay medium. | |
| Incorrect concentration range | Test a broader range of concentrations. |
Conclusion
The development of a stable, cell-based assay is a crucial step for the characterization of novel natural products like this compound. The protocols and guidelines presented here provide a comprehensive framework for establishing a robust and reproducible assay to investigate the pro-apoptotic potential of this compound. By utilizing a stable reporter cell line, researchers can achieve high-quality, consistent data, thereby accelerating the drug discovery and development process.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentenone prostaglandins induce caspase activation and apoptosis in dendritic cells by a PPAR-gamma-independent mechanism: regulation by inflammatory and T cell-derived stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Effect of cyclophilin A on gene expression in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silibinin causes apoptosis and cell cycle arrest in some human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Stable Cell Line Construction Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Stable Cell Line Generation | Thermo Fisher Scientific - PH [thermofisher.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using (-)-Cyclopenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a benzodiazepine (B76468) alkaloid produced by fungi of the Penicillium genus, notably Penicillium cyclopium. Alkaloids from Penicillium species have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and enzyme inhibitory effects. While specific enzyme targets of this compound are not extensively documented in publicly available literature, its structural relationship to other pharmacologically active benzodiazepines and fungal metabolites suggests potential inhibitory activity against various enzymes.
These application notes provide a framework for investigating the enzyme inhibitory potential of this compound using a panel of in vitro assays. The protocols detailed below are for key enzyme classes that represent potential targets based on the activities of related compounds. These include a general protease assay (relevant to cytotoxicity and apoptosis), a cytochrome P450 (CYP) inhibition assay (relevant to drug metabolism), and an α-glucosidase inhibition assay (relevant to carbohydrate metabolism).
The quantitative data presented in these notes are exemplary and hypothetical to serve as a guide for data presentation and interpretation. Researchers should generate their own experimental data for an accurate assessment of this compound's activity.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following tables summarize hypothetical quantitative data for this compound in selected in vitro enzyme inhibition assays. These tables are intended to provide a clear and structured format for presenting experimental results.
Table 1: Hypothetical Protease Inhibition by this compound
| Enzyme Target | Substrate | This compound IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| Caspase-3 | Ac-DEVD-AMC | 15.2 | Doxorubicin (0.5) |
| Trypsin | BAPNA | > 100 | Aprotinin (0.02) |
Table 2: Hypothetical Cytochrome P450 (CYP) Inhibition by this compound
| CYP Isoform | Probe Substrate | This compound IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| CYP3A4 | Midazolam | 25.8 | Ketoconazole (B1673606) (0.1) |
| CYP2D6 | Dextromethorphan (B48470) | 42.1 | Quinidine (0.05) |
| CYP2C9 | Diclofenac | > 100 | Sulfaphenazole (0.5) |
Table 3: Hypothetical α-Glucosidase Inhibition by this compound
| Enzyme Source | Substrate | This compound IC₅₀ (µM) | Positive Control (IC₅₀, µM) |
| Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 8.5 | Acarbose (250) |
Experimental Protocols
Protease Inhibition Assay (Fluorometric)
This protocol is designed to assess the inhibitory effect of this compound on a model cysteine protease, such as caspase-3, which plays a critical role in the apoptotic signaling pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Purified recombinant human Caspase-3
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
Fluorogenic Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Positive Control: Doxorubicin or a known caspase-3 inhibitor
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute Caspase-3 to the working concentration (e.g., 10 nM) in cold Assay Buffer.
-
Prepare the substrate solution (e.g., 50 µM Ac-DEVD-AMC) in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the serially diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of the diluted Caspase-3 enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the fluorogenic substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS-based)
This protocol outlines a method to evaluate the inhibitory potential of this compound on major human CYP isoforms using human liver microsomes.[1][2]
Materials:
-
This compound stock solution (in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Positive Controls (isoform-specific inhibitors, e.g., ketoconazole for CYP3A4)
-
Acetonitrile (B52724) with an internal standard (for reaction termination and protein precipitation)
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLM, and serial dilutions of this compound or a positive control inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add the probe substrate to each well.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay (Colorimetric)
This assay is used to determine the inhibitory effect of this compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates.[3][4]
Materials:
-
This compound stock solution (in DMSO)
-
α-Glucosidase from Saccharomyces cerevisiae
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Positive Control: Acarbose
-
Sodium Carbonate (Na₂CO₃) solution (0.2 M) for stopping the reaction
-
96-well clear microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).
-
Dissolve pNPG in phosphate buffer (e.g., 5 mM).
-
-
Assay Reaction:
-
Add 50 µL of the diluted this compound or vehicle control to each well of a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPG substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop Reaction:
-
Add 50 µL of 0.2 M Na₂CO₃ solution to each well to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Protease inhibition leading to apoptosis.
Caption: CYP450-mediated drug metabolism.
Caption: α-Glucosidase carbohydrate digestion.
Experimental Workflow Diagram
Caption: General in vitro enzyme inhibition assay.
References
Application Notes and Protocols: (-)-Cyclopenin as a Chemical Probe for Benzodiazepine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cyclopenin is a naturally occurring benzodiazepine (B76468) compound produced by fungi of the Penicillium genus. Its core structure, a fused benzene (B151609) and diazepine (B8756704) ring system, is shared by clinically significant drugs that target γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors possess a specific allosteric binding site for benzodiazepines, which, when occupied, potentiates the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of many benzodiazepine drugs.
The diverse family of GABA-A receptors, composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), presents a rich landscape for targeted drug discovery. Different subunit compositions confer distinct pharmacological properties and are associated with different physiological functions. For instance, α1-containing receptors are primarily linked to sedation, while α2- and α3-containing receptors are associated with anxiolysis. Chemical probes that can selectively target specific subtypes of benzodiazepine receptors are invaluable tools for dissecting the physiological roles of these receptor subtypes and for the development of novel therapeutics with improved side-effect profiles.
This document provides a framework for the characterization and application of this compound as a potential chemical probe for studying benzodiazepine receptors. While specific quantitative data for this compound's interaction with GABA-A receptor subtypes are not extensively available in public literature, the following protocols and data presentation formats provide a comprehensive guide for researchers to elucidate its binding affinity, selectivity, and functional efficacy.
Data Presentation
A systematic evaluation of a chemical probe requires the generation of quantitative data to understand its potency, selectivity, and mechanism of action. The following tables provide a standardized format for presenting such data for this compound.
Table 1: Binding Affinity of this compound for Benzodiazepine Receptors
This table should be used to summarize the binding affinity of this compound for the benzodiazepine binding site on GABA-A receptors, typically determined through radioligand binding assays.
| Radioligand | Receptor Source | Compound | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope |
| [³H]-Flunitrazepam | Rat cortical membranes | This compound | Data not available | Data not available | Data not available |
| [³H]-Flunitrazepam | Rat cortical membranes | Diazepam (Control) | Example: 4.5 | Example: 8.2 | Example: 1.0 |
| [³H]-Flumazenil | Recombinant hGABA-A (α₁β₂γ₂) | This compound | Data not available | Data not available | Data not available |
| [³H]-Flumazenil | Recombinant hGABA-A (α₁β₂γ₂) | Flumazenil (Control) | Example: 0.8 | Example: 1.5 | Example: 1.1 |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity. A lower value indicates higher affinity.
Table 2: Selectivity Profile of this compound across GABA-A Receptor Subtypes
This table is designed to present the binding affinity of this compound for different subtypes of the GABA-A receptor, which is crucial for determining its selectivity.
| Receptor Subtype | Kᵢ (nM) for this compound | Fold Selectivity vs. α₁β₂γ₂ |
| α₁β₂γ₂ | Data not available | 1 |
| α₂β₂γ₂ | Data not available | Calculated |
| α₃β₂γ₂ | Data not available | Calculated |
| α₅β₂γ₂ | Data not available | Calculated |
Fold selectivity is calculated by dividing the Kᵢ value for a specific subtype by the Kᵢ value for the reference subtype (e.g., α₁β₂γ₂).
Table 3: Functional Efficacy of this compound as a Modulator of GABA-A Receptors
This table summarizes the functional effects of this compound on GABA-A receptor activity, typically assessed using electrophysiological techniques.
| Receptor Subtype | Agonist | EC₅₀ of Agonist (µM) | This compound Effect | Max Potentiation (% of GABA response) | Efficacy vs. Diazepam (%) |
| α₁β₂γ₂ | GABA | Example: 1.2 | Positive Allosteric Modulator | Data not available | Data not available |
| α₂β₂γ₂ | GABA | Example: 1.5 | Positive Allosteric Modulator | Data not available | Data not available |
| α₃β₂γ₂ | GABA | Example: 2.1 | Positive Allosteric Modulator | Data not available | Data not available |
| α₅β₂γ₂ | GABA | Example: 0.9 | Positive Allosteric Modulator | Data not available | Data not available |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Max Potentiation indicates the maximum enhancement of the GABA response by the compound. Efficacy is compared to a known full agonist like Diazepam.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound as a chemical probe for benzodiazepine receptors.
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity
This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., [³H]-Flunitrazepam) to determine the binding affinity of this compound to the benzodiazepine site on GABA-A receptors.
Materials:
-
This compound
-
[³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)
-
Diazepam (for non-specific binding determination)
-
Rat cortical membranes (or membranes from cells expressing specific GABA-A receptor subtypes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the frozen rat cortical membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, prepare the following reaction mixtures in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), 100 µL of membrane suspension, and 100 µL of assay buffer.
-
Non-specific Binding: 50 µL of [³H]-Flunitrazepam, 100 µL of membrane suspension, and 100 µL of Diazepam (final concentration ~10 µM).
-
Competitive Binding: 50 µL of [³H]-Flunitrazepam, 100 µL of membrane suspension, and 100 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the reaction mixtures through the glass fiber filters using a filtration apparatus. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is for assessing the functional modulation of GABA-A receptors by this compound using recombinant receptors expressed in Xenopus laevis oocytes.
Materials:
-
cRNAs for GABA-A receptor subunits (e.g., human α₁, β₂, γ₂)
-
Xenopus laevis oocytes
-
Collagenase solution
-
Barth's solution
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
GABA
-
This compound
-
Diazepam (positive control)
-
Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution. Inject each oocyte with a mixture of cRNAs for the desired GABA-A receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α₁, β₂, and γ₂ cRNAs). Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -60 mV.
-
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current response (e.g., EC₁₀-EC₂₀, typically 1-10 µM). This is the control GABA response.
-
Co-application of this compound: After washing out the GABA, pre-apply this compound at a specific concentration for 1-2 minutes, followed by co-application of the same concentration of this compound with the control concentration of GABA.
-
Data Acquisition: Record the peak current amplitude in the presence and absence of this compound.
-
Data Analysis:
-
Calculate the potentiation of the GABA-induced current by this compound as a percentage increase over the control GABA response.
-
Generate a concentration-response curve by testing a range of this compound concentrations.
-
Determine the EC₅₀ for potentiation and the maximum potentiation.
-
Compare the efficacy of this compound to a known full agonist like Diazepam.
-
Protocol 3: Patch-Clamp Electrophysiology in Mammalian Cells
This protocol is for studying the effect of this compound on native or recombinant GABA-A receptors in cultured mammalian cells (e.g., HEK293 cells or primary neurons).
Materials:
-
Cultured mammalian cells expressing the GABA-A receptor subtype of interest.
-
External solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Internal solution (e.g., 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 1.1 mM EGTA, 2 mM ATP-Mg, 0.2 mM GTP-Na, pH 7.2).
-
GABA
-
This compound
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
Procedure:
-
Cell Culture: Culture the cells on glass coverslips. If using a cell line, transfect with the cDNAs for the desired GABA-A receptor subunits.
-
Patch-Clamp Recording (Whole-Cell Configuration):
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a cell with a glass micropipette filled with internal solution.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of a low concentration of GABA (e.g., 1 µM) to elicit a control current.
-
Pre-perfuse the cell with a solution containing this compound for 30-60 seconds.
-
Co-apply the same concentration of this compound with GABA and record the current.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the GABA-activated currents in the presence and absence of this compound.
-
Calculate the potentiation of the current amplitude and any changes in the decay time constant.
-
Construct concentration-response curves to determine the potency and efficacy of this compound.
-
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for characterizing this compound as a chemical probe.
Logical Relationship of Benzodiazepine Receptor Subtypes
Troubleshooting & Optimization
Optimizing fermentation conditions to increase (-)-Cyclopenin yield
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing fermentation conditions to increase the yield of (-)-Cyclopenin. This guide includes frequently asked questions and troubleshooting solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it? A1: this compound is a benzodiazepine (B76468) alkaloid, a type of secondary metabolite.[1] It is primarily produced by the filamentous fungus Penicillium cyclopium.[1] Microbial secondary metabolites are a significant source of bioactive compounds with applications in pharmaceuticals and other industries.[2][3]
Q2: What are the key biosynthetic precursors for this compound production? A2: The biosynthesis of this compound in Penicillium cyclopium involves several key precursors, including phenylalanine, anthranilic acid, and methionine.[1] Ensuring these precursors are available in the fermentation medium can be a strategy to enhance yield.
Q3: What are the most critical factors influencing the yield of a fungal secondary metabolite like this compound? A3: The yield of fungal secondary metabolites is influenced by a combination of factors.[4] These include the genetic stability of the producing strain, the composition of the culture medium (e.g., carbon and nitrogen sources, precursor availability), and the physical parameters of the fermentation process such as pH, temperature, aeration, and agitation.[4][5] Optimizing these factors is crucial for maximizing production.[6]
Q4: What is the "One Strain, Many Compounds" (OSMAC) approach and how can it be applied? A4: The OSMAC approach involves systematically altering cultivation parameters one at a time (e.g., media composition, temperature, pH) to trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters.[7] This method can be used to explore the optimal conditions for this compound production by creating a matrix of different fermentation conditions and analyzing the resulting metabolite profiles.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation experiments.
Issue 1: Low or No this compound Yield
Q: My fermentation resulted in good biomass growth, but the this compound yield is very low or non-existent. What should I investigate first? A: This common issue, often termed "uncoupling" of growth and production, can stem from several causes. The primary areas to troubleshoot are the producing strain itself, the composition of the fermentation medium, and the physical fermentation parameters.
-
Possible Cause 1: Fungal Strain Integrity
-
Troubleshooting Steps: The producing strain may have lost its productivity due to genetic drift from repeated subculturing or could be contaminated.[4][8] It is recommended to re-streak the culture from a cryopreserved stock to ensure purity.[9] The identity of the fungus should be confirmed using morphological and molecular techniques (e.g., ITS sequencing).[4]
-
-
Possible Cause 2: Suboptimal Media Composition
-
Troubleshooting Steps: The medium may lack essential precursors or have an imbalanced nutrient profile.[6] Secondary metabolite production is often triggered by the depletion of a key nutrient.[8]
-
Carbon/Nitrogen Sources: Experiment with different types and concentrations of carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).[9] Slowly metabolized sugars may be preferable to prevent catabolite repression.[4]
-
Precursor Supplementation: Since phenylalanine and methionine are known precursors, consider supplementing the medium with these amino acids to potentially boost the production of this compound.[1]
-
-
-
Possible Cause 3: Inappropriate Fermentation Conditions
-
Troubleshooting Steps: The physical environment of the fermentation is critical.[5]
-
pH: The pH of the medium affects nutrient uptake and enzyme activity.[4] For many fungi, a slightly acidic to neutral pH (4.0-7.0) is optimal.[9] Monitor and control the pH throughout the fermentation process.[8]
-
Temperature: Most fungi have an optimal temperature range for secondary metabolism, typically between 20°C and 30°C.[5][9] Perform small-scale experiments to find the ideal temperature for your strain.
-
Aeration and Agitation: Adequate dissolved oxygen (DO) is crucial for the biosynthesis of many secondary metabolites.[8] Optimize agitation and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress on the fungal mycelia.[9][10]
-
-
Issue 2: Inconsistent this compound Yields Between Batches
Q: I am observing significant batch-to-batch variability in my this compound yield. How can I improve reproducibility? A: Inconsistent yields are often due to variability in the inoculum or poor control over fermentation parameters.
-
Possible Cause 1: Inoculum Variability
-
Troubleshooting Steps: The quality and quantity of the initial inoculum are critical for consistent fermentation outcomes. Develop a standardized protocol for inoculum preparation, specifying the age of the culture, spore concentration, and pre-culture conditions.[8][11] Using a consistent spore suspension or a specific amount of mycelial biomass for inoculation is recommended.[9]
-
-
Possible Cause 2: Poor Process Control
-
Troubleshooting Steps: Minor fluctuations in fermentation parameters can lead to major differences in yield.[4] Ensure all sensors (pH, temperature, DO) are calibrated before each run. If possible, implement automated control systems to maintain parameters within a narrow, optimal range.[8] For shake flask experiments, ensure uniform flask types, closure types, and shaking speeds.
-
Issue 3: Difficulty with Product Extraction and Quantification
Q: I suspect there are issues with my downstream processing. How can I ensure I am accurately measuring the this compound yield? A: Inaccurate quantification can be mistaken for low production. It is essential to have a robust extraction and analysis protocol.
-
Possible Cause 1: Inefficient Extraction
-
Troubleshooting Steps: The target compound may not be efficiently extracted from the mycelium or broth. Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol (B129727), dichloromethane) to find the most effective one for this compound.[4] Compare different extraction techniques, such as liquid-liquid extraction versus solid-phase extraction.[4]
-
-
Possible Cause 2: Inaccurate Analytical Method
-
Troubleshooting Steps: The analytical method may lack the required sensitivity or specificity. Develop and validate an HPLC or HPLC-MS/MS method for accurate quantification.[4] This includes using a pure standard for calibration and confirming the identity of the peak corresponding to this compound.[8]
-
Data Presentation
Optimizing fermentation requires systematic evaluation of multiple variables. The following tables provide examples of how to structure experimental data to compare the effects of different media components and physical parameters.
Table 1: Example Data on the Effect of Carbon and Nitrogen Sources on this compound Yield (Note: Data is illustrative and intended as a template for experimental design.)
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | Peptone | 15.2 | 45.3 |
| Glucose | Yeast Extract | 16.1 | 52.8 |
| Sucrose | Peptone | 14.8 | 68.1 |
| Sucrose | Yeast Extract | 15.5 | 75.4 |
| Maltose | Ammonium Sulfate | 12.3 | 33.7 |
Table 2: Example Data for Optimization of Physical Parameters for this compound Production (Note: Data is illustrative and based on a medium of Sucrose and Yeast Extract.)
| Temperature (°C) | Initial pH | Agitation (rpm) | This compound Yield (mg/L) |
| 25 | 5.5 | 150 | 70.2 |
| 25 | 6.5 | 180 | 82.5 |
| 28 | 6.5 | 180 | 95.1 |
| 28 | 7.0 | 200 | 89.4 |
| 30 | 6.5 | 180 | 65.8 |
Experimental Protocols
Protocol 1: Inoculum Preparation (Spore Suspension)
This protocol details the preparation of a standardized spore suspension to ensure consistent inoculation between experiments.[11]
-
Culture Growth: Cultivate Penicillium cyclopium on a suitable solid agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days, or until sporulation is abundant.
-
Spore Harvesting: Add 10 mL of a sterile 0.1% Tween 80 solution to the surface of the mature fungal plate. Gently scrape the surface with a sterile loop to dislodge the spores.[11]
-
Filtration: Filter the resulting spore suspension through sterile glass wool into a sterile tube to remove mycelial fragments.[11]
-
Washing: Centrifuge the spore suspension at 4000 rpm for 10 minutes. Discard the supernatant and resuspend the spore pellet in 10 mL of sterile distilled water. Repeat this washing step twice.
-
Quantification: Use a hemocytometer (Neubauer chamber) to count the number of spores per mL.[11]
-
Standardization: Dilute the spore suspension with sterile water to a final concentration of 1 x 10^7 spores/mL for use as the standard inoculum.
Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol provides a method for systematically testing the effect of individual parameters on this compound yield.[12]
-
Establish Basal Conditions: Start with a baseline fermentation medium and set of physical parameters (e.g., PDB medium, pH 6.0, 25°C, 180 rpm).
-
Vary a Single Factor: Create a series of experiments where only one parameter is varied while all others are kept constant. For example:
-
pH: Test initial pH values of 4.5, 5.5, 6.5, and 7.5.
-
Temperature: Test temperatures of 20°C, 25°C, and 30°C.
-
Carbon Source: Replace the basal carbon source with different options (e.g., glucose, fructose, maltose) at the same concentration.
-
-
Inoculation and Incubation: Inoculate each flask with the standardized spore suspension (e.g., 1% v/v). Incubate for the predetermined fermentation time (e.g., 10-14 days).[7]
-
Extraction and Analysis: At the end of the fermentation, harvest the broth and/or mycelium. Perform extraction and quantify the this compound yield using a validated HPLC method.
-
Determine Optimum: Identify the condition that resulted in the highest yield for that specific parameter. This becomes the new basal condition for optimizing the next parameter.
Protocol 3: General Extraction and HPLC Quantification
This is a general protocol that should be optimized for this compound.
-
Sample Preparation: After fermentation, separate the mycelium from the culture broth by filtration. The target compound may be intracellular or extracellular, so both phases should be analyzed initially.
-
Extraction:
-
Mycelium: Extract the mycelial mass three times with a suitable solvent (e.g., ethyl acetate).[7] Combine the extracts.
-
Broth: Perform a liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate. Repeat three times.
-
-
Concentration: Combine all organic extracts and evaporate the solvent to dryness using a rotary evaporator under reduced pressure.[8]
-
Quantification:
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).[8]
-
Filter the sample through a 0.22 µm syringe filter before analysis.[8]
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector (wavelength to be determined based on this compound's absorbance spectrum) or Mass Spectrometer.
-
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microorganisms: A Potential Source of Bioactive Molecules for Antioxidant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial drug discovery: 80 years of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 6. frontiersin.org [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of (-)-Cyclopenin in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of (-)-Cyclopenin.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing poor peak shape (tailing) for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a benzodiazepine (B76468) alkaloid, is a common issue in reverse-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase or suboptimal mobile phase conditions.
-
Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution 1: Use an End-Capped Column: Employ a column with end-capping, which shields the silanol groups.
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these interactions. Since this compound is a benzodiazepine derivative, its basicity is a key factor. The pKa of similar benzodiazepines can range from approximately 1.5 to 5.0.[1][2] To ensure this compound is in a single protonated state and to suppress silanol activity, a mobile phase pH of 2.5-3.5 is a good starting point.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into your mobile phase to saturate the active silanol sites.
-
-
Improper Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and non-ionized forms of this compound, resulting in peak broadening and tailing.
-
Solution: As mentioned above, maintaining a consistent and optimal pH is crucial. Buffering the mobile phase will ensure a stable pH throughout the analysis. A phosphate (B84403) or formate (B1220265) buffer is commonly used.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or the injection volume.
-
Q2: My this compound peak is co-eluting with a closely related impurity, likely (-)-Cyclopenol. How can I improve the resolution between these two compounds?
A2: Achieving baseline separation between structurally similar compounds like this compound and (-)-Cyclopenol requires careful optimization of the chromatographic conditions.
-
Optimize the Organic Modifier:
-
Solution 1: Change the Organic Solvent: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Solution 2: Adjust the Gradient Profile: If using a gradient, a shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
-
Modify the Mobile Phase pH:
-
Solution: A slight adjustment in the mobile phase pH can alter the ionization state of the analytes and improve selectivity. Experiment with small pH changes within the stable range of your column (typically pH 2-8 for silica-based columns).
-
-
Change the Column Temperature:
-
Select a Different Stationary Phase:
-
Solution: If optimizing the mobile phase does not provide adequate resolution, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer different selectivity.
-
Q3: I am experiencing inconsistent retention times for this compound. What could be the cause?
A3: Fluctuations in retention time can be caused by several factors related to the HPLC system and mobile phase preparation.
-
Inconsistent Mobile Phase Preparation:
-
Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Pay close attention to the pH adjustment and the ratio of organic to aqueous phases.[5]
-
-
Insufficient Column Equilibration:
-
Solution: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.
-
-
Pump Performance Issues:
-
Solution: Check for leaks in the pump and ensure it is delivering a constant and accurate flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for this compound?
A1: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%). A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating fungal metabolites.
Q2: Is a chiral column necessary for the analysis of this compound?
A2: For routine analysis and quantification of this compound, an achiral column (like a standard C18) is typically sufficient. A chiral column would only be necessary if you need to separate the this compound enantiomer from its (+) counterpart.[6][7][8][9]
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to use a mass spectrometer (MS) detector coupled to your HPLC system (LC-MS). You can also inject a certified reference standard of this compound to confirm the retention time.
Data Presentation
Table 1: Typical Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., Gemini-NX C18, 150 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water + 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.05% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV (approx. 254 nm) or MS |
| Injection Volume | 5 - 20 µL |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for the Separation of this compound and (-)-Cyclopenol
This protocol is based on a published method for the detection of these compounds in complex matrices.
1. Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
This compound and (-)-Cyclopenol reference standards
-
C18 HPLC column (e.g., Gemini-NX C18, 150 x 2.0 mm, 3 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 0.5 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 0.5 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start at 30% B
-
Increase to 50% B over 10 minutes
-
Hold at 50% B for 10 minutes
-
Increase to 100% B over 20 minutes
-
Hold at 100% B for 6 minutes
-
Return to initial conditions and equilibrate for 10 minutes
-
4. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of this compound.
Caption: General experimental workflow for RP-HPLC analysis of this compound.
References
- 1. Application of chemometrics in determination of the acid dissociation constants (pKa) of several benzodiazepine derivatives as poorly soluble drugs in the presence of ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Alprazolam (HMDB0014548) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
Technical Support Center: (-)-Cyclopenin Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (-)-Cyclopenin, focusing on its inherent instability in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be degrading. What is the primary degradation pathway in aqueous solutions?
A1: The most well-documented degradation pathway for this compound in aqueous solution is its rearrangement to the more stable compound, viridicatin (B94306). This transformation is a significant factor contributing to the observed instability.
Q2: What environmental factors influence the stability of this compound in aqueous solutions?
A2: Several factors can accelerate the degradation of this compound. These include:
-
pH: Extreme pH values, both acidic and basic, can catalyze the rearrangement to viridicatin. The optimal pH for stability is generally found to be in the neutral to slightly acidic range, though specific quantitative data for this compound is limited.
-
Temperature: Elevated temperatures significantly increase the rate of degradation. For optimal stability, solutions should be kept at low temperatures (e.g., 2-8°C) or frozen for long-term storage.
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of many organic compounds. It is advisable to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
Q3: Are there any visual cues that indicate my this compound solution has degraded?
A3: While visual inspection is not a definitive measure of stability, you might observe a change in the color of the solution or the formation of precipitates as degradation occurs. However, significant degradation can happen before any visual changes are apparent. Therefore, chromatographic analysis is essential for accurately assessing the stability of your solution.
Q4: Can I do anything to improve the stability of my this compound solutions?
A4: Yes, several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Control: Use a buffered solution to maintain a pH where this compound is most stable. Based on general principles for similar compounds, a pH range of 4-6 is often a good starting point to investigate.
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing (-20°C or -80°C) is preferable. Avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: In some cases, the addition of organic co-solvents can improve stability. However, the compatibility of the co-solvent with your experimental system must be considered.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, often enhancing their stability in aqueous solutions.[1][2][3] This is a promising approach for stabilizing this compound, though specific studies on this complex are not widely available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of this compound peak in HPLC analysis. | Degradation due to inappropriate pH. | Prepare solutions in a buffered system. Screen a range of pH values (e.g., 4, 5, 6, 7) to identify the optimal pH for stability. |
| Degradation due to high temperature. | Prepare and handle solutions on ice or at controlled room temperature for the shortest time possible. Store solutions at 2-8°C for short-term use and frozen for long-term storage. | |
| Oxidative degradation. | While the primary degradation is rearrangement, oxidation can be a factor for many complex molecules. Consider degassing your solvent or adding antioxidants if oxidation is suspected. | |
| Appearance of a new, major peak corresponding to viridicatin. | Rearrangement of this compound. | This confirms the primary degradation pathway. To minimize this, strictly control pH and temperature as mentioned above. |
| Inconsistent results between experiments. | Variable storage conditions. | Standardize your protocol for solution preparation, storage, and handling. Ensure all researchers are following the same procedures. |
| Incomplete dissolution. | Ensure this compound is fully dissolved before use. Sonication or gentle warming (if stability allows) can aid dissolution. | |
| Precipitate formation in the solution. | Degradation product (viridicatin) may have different solubility. | Centrifuge the sample and analyze the supernatant. The presence of viridicatin in the supernatant would confirm degradation. Consider the solubility of both compounds when designing experiments. |
| Saturation of the solution. | Ensure the concentration of this compound is below its solubility limit in the chosen solvent system. |
Quantitative Data Summary
Specific quantitative stability data for this compound, such as half-life at various pH and temperature conditions, is not extensively available in the public domain. The following table provides a template for how such data would be presented. Researchers are encouraged to perform their own stability studies to generate data relevant to their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Aqueous Solution (Hypothetical Data)
| pH | Temperature (°C) | Half-life (t½) | Primary Degradant |
| 3.0 | 25 | Data not available | Viridicatin |
| 5.0 | 25 | Data not available | Viridicatin |
| 7.0 | 25 | Data not available | Viridicatin |
| 9.0 | 25 | Data not available | Viridicatin |
| 5.0 | 4 | Data not available | Viridicatin |
| 5.0 | 37 | Data not available | Viridicatin |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound and Viridicatin
This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify this compound and its primary degradant, viridicatin. Method optimization and validation are crucial for obtaining accurate and reliable results.
1. Objective: To develop and validate a reversed-phase HPLC method capable of separating and quantifying this compound and viridicatin in aqueous solutions to assess the stability of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Viridicatin reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Phosphate or acetate (B1210297) buffers (for pH adjustment of samples)
3. Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scans of both compounds)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution with the desired aqueous buffer (at the target pH) to the final working concentration.
-
Prepare a stock solution of viridicatin in a similar manner.
-
Create a mixed standard solution containing both this compound and viridicatin to confirm peak separation.
6. Forced Degradation Study (for Method Validation): To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound. This involves subjecting the solution to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Add 1 M HCl to the this compound solution and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Add 1 M NaOH to the this compound solution and keep at room temperature for a specified time. Neutralize before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and keep at room temperature.
-
Thermal Degradation: Heat the this compound solution at 60°C.
-
Photolytic Degradation: Expose the this compound solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.
7. Data Analysis:
-
Identify the peaks for this compound and viridicatin based on their retention times compared to the reference standards.
-
Calculate the concentration of each compound using a calibration curve generated from the reference standards.
-
The percentage of this compound remaining at each time point can be calculated to determine its stability.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for rapid degradation.
References
Overcoming challenges in the synthesis of (-)-Cyclopenin analogs
Technical Support Center: Synthesis of (-)-Cyclopenin Analogs
Welcome to the technical support center for the synthesis of this compound analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of complex heterocyclic molecules like this compound analogs?
A1: Researchers often face several challenges, including:
-
Low Reaction Yields: Due to side reactions or incomplete conversions.
-
Stereocontrol: Achieving the desired stereochemistry (diastereoselectivity and enantioselectivity) can be difficult.
-
Complex Purification: Tedious workup and purification procedures are often necessary to isolate the desired product from a mixture of byproducts.[1]
-
Reagent Sensitivity: Many reagents used in complex syntheses are sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques.[2]
-
Scale-Up Issues: Transitioning from a small-scale laboratory synthesis to a larger scale can present new challenges such as heat management and reagent addition control.[2]
Q2: My cyclization reaction to form the benzodiazepine (B76468) core is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in benzodiazepine synthesis are a common issue.[1] Potential causes include:
-
Inappropriate Catalyst: The choice of catalyst is crucial. Acidic catalysts are often used to enhance the condensation process.[1] Experimenting with different catalysts (e.g., H-MCM-22, p-TsOH) may improve yields.[1][3]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the yield. A screening of these parameters is recommended.
-
Side Reactions: The formation of unwanted byproducts can reduce the yield of the desired product. Analyzing the crude reaction mixture by techniques like LC-MS can help identify these byproducts and devise strategies to minimize their formation.
Q3: I am struggling with the diastereoselectivity of a key stereocenter in my synthesis. What strategies can I employ to improve it?
A3: Achieving high diastereoselectivity is a frequent challenge in the synthesis of complex natural product analogs.[4] Consider the following approaches:
-
Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a reaction.
-
Stereoselective Reagents: Using stereoselective reagents, such as specific reducing or oxidizing agents, can favor the formation of one diastereomer over another.
-
Catalyst Control: Chiral catalysts can provide excellent stereocontrol.
-
Solvent and Temperature Effects: The reaction solvent and temperature can influence the transition state energies, thereby affecting the diastereomeric ratio. A systematic study of these parameters is advisable. For instance, the addition of additives like LaCl₃•2LiCl has been shown to be crucial for regioselectivity in certain reactions.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Poor Yield in Ring-Closing Metathesis (RCM) for Cyclopentene (B43876) Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired cyclopentene product. | Catalyst Inactivity: The RCM catalyst may be deactivated by impurities in the substrate or solvent. | Ensure all reagents and solvents are rigorously purified and degassed. Consider using a fresh batch of catalyst or a more robust catalyst generation. |
| Substrate Steric Hindrance: Bulky substituents near the reacting alkenes can hinder the catalyst's approach. | Modify the substrate to reduce steric hindrance if possible. Alternatively, screen different RCM catalysts that are known to be more tolerant of sterically demanding substrates. | |
| Unfavorable Ring Strain: The formation of the five-membered ring might be energetically unfavorable. | Adjusting the tether length between the two alkene moieties can sometimes alleviate ring strain. | |
| Formation of oligomers or polymers. | High Substrate Concentration: Intermolecular reactions are favored at higher concentrations. | Perform the reaction under high dilution conditions to favor the intramolecular RCM reaction. |
Problem 2: Inconsistent results in a moisture-sensitive reaction (e.g., using organometallic reagents)
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or gives variable yields. | Presence of Moisture: Trace amounts of water in the glassware, solvents, or reagents can quench the sensitive reagent.[2] | Dry all glassware in an oven overnight and cool under a stream of inert gas (e.g., Argon or Nitrogen). Use freshly distilled anhydrous solvents. Ensure reagents are handled under strictly inert conditions using techniques like a glovebox or Schlenk line. |
| Improper Reagent Handling: Exposure of the reagent to air during transfer. | Use proper syringe techniques for transferring moisture-sensitive reagents. | |
| Formation of side products resulting from protonolysis. | Acidic Impurities: Traces of acid in the starting material or solvent. | Purify the starting material to remove any acidic impurities. Use solvents that have been stored over a suitable drying agent. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations relevant to the synthesis of complex cyclic molecules. Note: This data is illustrative and may vary based on the specific substrate and reaction scale.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Benzodiazepine Synthesis | H-MCM-22 | Acetonitrile (B52724) | Room Temp | 1-3 | 87-95 | [1] |
| Tsuji-Trost Cyclization | Pd Catalyst | Toluene | 80 | 12 | 60-75 | [4] |
| Ring-Closing Metathesis | Grubbs II Catalyst | CH₂Cl₂ | 40 | 4 | 70-85 | [4] |
| Simmons-Smith Cyclopropanation | Zn-Cu, CH₂I₂ | Diethyl ether | 0 to RT | 24 | 75-90 | [2] |
| Diastereoselective Aldol Reaction | Chiral Catalyst | THF | -78 | 6 | >95 (dr > 20:1) | [5] |
Experimental Protocols
Protocol 1: General Procedure for H-MCM-22 Catalyzed Synthesis of a 1,5-Benzodiazepine Derivative
-
To a solution of o-phenylenediamine (B120857) (1.0 mmol) in acetonitrile (10 mL), add the desired ketone (1.2 mmol).
-
Add H-MCM-22 (150 mg) to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with acetonitrile (2 x 5 mL).
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,5-benzodiazepine.
Protocol 2: General Procedure for a Ring-Closing Metathesis (RCM) Reaction
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene substrate (1.0 mmol) in anhydrous and degassed dichloromethane (B109758) (DCM) (10 mL).
-
Bubble argon through the solution for 15 minutes to ensure it is oxygen-free.
-
Add the Grubbs second-generation catalyst (0.05 mmol, 5 mol%) to the solution.
-
Heat the reaction mixture to reflux (40 °C) and stir for 4 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclized product.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: A generalized synthetic workflow for this compound analogs.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in the LC-MS analysis of (-)-Cyclopenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (-)-Cyclopenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a benzodiazepine (B76468) alkaloid metabolite produced by various Penicillium species.[1][2] Its analysis by LC-MS can be challenging due to its presence in complex biological or environmental matrices, which can cause significant matrix effects, leading to ion suppression or enhancement and compromising the accuracy and sensitivity of the analysis.[3][4]
Q2: What are matrix effects in LC-MS analysis?
Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix.[5][6] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy, precision, and sensitivity of the measurement.
Q3: How can I identify if my analysis is affected by matrix effects?
Matrix effects can be identified through a post-column infusion experiment or a post-extraction spike analysis. In a post-column infusion experiment, a constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression or enhancement, respectively.[7] The post-extraction spike method involves comparing the response of this compound spiked into a blank matrix extract with its response in a neat solvent. A significant difference in the signal intensity suggests the presence of matrix effects.[5]
Q4: What are the primary strategies to minimize matrix effects for this compound?
The three primary strategies to combat matrix effects are:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[5][7]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.[5]
-
Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. Given that this compound is a benzodiazepine alkaloid, a mobile phase with a slightly acidic to neutral pH is a good starting point. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary.[8] |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with metal surfaces in the column can cause poor peak shape. Consider using a metal-free or PEEK-lined column.[9] |
Issue 2: Low Signal Intensity or High Ion Suppression
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[5] The "dilute and shoot" approach can also be effective if the instrument is sensitive enough.[10] |
| Suboptimal Ionization Parameters | Optimize ion source parameters such as capillary voltage, gas flow, and temperature for this compound. Based on available data, this compound can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.[2] |
| Inefficient Chromatographic Separation | Modify the LC gradient, mobile phase composition, or change the column to improve the separation of this compound from interfering compounds.[5] |
| Use of Non-Volatile Buffers | Ensure that only volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) are used in the mobile phase.[11] |
Issue 3: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for this compound if available.[1][12] |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol and ensure consistency across all samples. Automation of sample preparation can improve reproducibility. |
| Carryover | Implement a robust wash cycle for the autosampler and injection port between samples.[8] |
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for this compound based on publicly available data.[2] These values can be used as a starting point for method development.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Precursor Ion (m/z) | 295.1077 ([M+H]⁺) | 293.0932 ([M-H]⁻) |
| Product Ions (m/z) | 264, 236, 177 | 250.0874, 236.0719, 222.0925, 159.0565 |
| Collision Energy | Not specified | 15% and 20% (nominal) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline and should be optimized for the specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[13]
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
This protocol is suitable for extracting moderately lipophilic compounds like this compound (XLogP3 = 1.5).[14]
-
Sample Preparation: To 1 mL of the aqueous sample, add a suitable buffer to adjust the pH.
-
Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[15][16]
-
Mixing: Vortex the mixture for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.[13]
Protocol 3: Matrix-Matched Calibration
-
Prepare Blank Matrix: Obtain a sample of the matrix that is free of this compound.
-
Spiking: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of this compound.
-
Extraction: Process the matrix-matched calibration standards using the same sample preparation procedure as the unknown samples.
-
Analysis: Analyze the extracted standards by LC-MS to construct a calibration curve.
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: A logical troubleshooting flowchart for common LC-MS issues.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentanone | C5H8O | CID 8452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 11. Cyclopentene [webbook.nist.gov]
- 12. scispace.com [scispace.com]
- 13. Cyclopenin | CAS 19553-26-5 | United States Biological | Biomol.com [biomol.com]
- 14. This compound | C17H14N2O3 | CID 92246599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. LC-MS-Based Metabolomics Study of Marine Bacterial Secondary Metabolite and Antibiotic Production in Salinispora arenicola - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of (-)-Cyclopenin for Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals to address the solubility challenges of (-)-Cyclopenin in bioassays. Due to its limited aqueous solubility, achieving accurate and reproducible results requires careful consideration of solvent selection and formulation strategies.[1][2] This resource provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a benzodiazepine (B76468) metabolite produced by several Penicillium species.[1] It has limited water solubility but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol.[1][2] For most bioassays, a common starting point is to prepare a concentrated stock solution in an organic solvent, which is then diluted into an aqueous buffer.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A2: This phenomenon, often called "crashing out," is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to exceed its solubility limit in the final aqueous medium. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest approach is to test lower final concentrations of this compound in your bioassay.
-
Optimize Co-solvent Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid cellular toxicity.[3] You may need to adjust your stock solution concentration to achieve a final DMSO concentration that is both non-toxic and sufficient to maintain solubility.
-
Use Intermediary Dilution Steps: Instead of a single large dilution, perform serial dilutions with intermediate solutions containing a gradually decreasing percentage of the organic co-solvent.[4]
-
Gentle Warming: Gently warming the solution can sometimes help dissolve the compound, but caution must be exercised to avoid thermal degradation. The stability of this compound at elevated temperatures should be considered.[3]
Q3: Are there alternatives to DMSO for improving the solubility of this compound?
A3: Yes, if DMSO is not suitable for your assay or if solubility issues persist, several other strategies can be employed. These include using alternative co-solvents, adjusting the pH, or using solubility enhancers like cyclodextrins.[5][6][7][8]
Q4: How does pH affect the solubility of this compound?
A4: The structure of this compound contains functional groups that may be ionizable. Therefore, its solubility is likely pH-dependent. Adjusting the pH of the aqueous buffer can significantly alter the solubility of ionizable compounds.[5] For weakly acidic or basic compounds, moving the pH away from the pKa can increase solubility by forming a more soluble salt.
Q5: What are cyclodextrins and can they enhance the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7] They can encapsulate poorly soluble molecules, like likely this compound, forming an inclusion complex that has increased apparent water solubility.[7][9][10] This is a widely used technique to improve the solubility and stability of hydrophobic compounds for drug delivery and in vitro assays.[5][7][9][10][11]
Solubility Enhancement Strategies
The following table summarizes common strategies to enhance the solubility of poorly water-soluble compounds like this compound.
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Using a water-miscible organic solvent to increase the solubility of the compound in the aqueous medium.[4] | Simple and widely used. Effective for many compounds. | The organic solvent may be toxic to cells at higher concentrations.[3] Can lead to precipitation upon dilution. |
| pH Adjustment | Altering the pH of the solution to ionize the compound, thereby increasing its solubility.[5] | Can be very effective for ionizable compounds. Simple to implement. | Not effective for neutral compounds. The required pH may not be compatible with the bioassay. |
| Cyclodextrin (B1172386) Complexation | Encapsulating the compound within a cyclodextrin molecule to form a water-soluble inclusion complex.[7] | Can significantly increase aqueous solubility and stability.[9][10] Generally low toxicity. | May alter the bioavailability of the compound to its target. Not all molecules fit well into the cyclodextrin cavity. |
| Use of Surfactants | Surfactants form micelles that can solubilize hydrophobic compounds in their core. | High solubilizing capacity. | Can be toxic to cells and may interfere with the assay.[5] |
Common Organic Solvents for Stock Solutions
This table provides a comparison of commonly used organic solvents for preparing stock solutions of poorly soluble compounds.
| Solvent | Dielectric Constant | Properties | Typical Final Concentration in Assay |
| Dimethyl sulfoxide (DMSO) | 47.2 | High solubilizing power; miscible with water.[3][12][13] | ≤ 0.5% to avoid cellular toxicity.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | High solubilizing power.[3] | Generally more toxic than DMSO. |
| Ethanol | 24.6 | Biologically compatible at low concentrations. | Variable, but generally kept low. |
| Methanol | 32.6 | Good solubilizing power. | Can be toxic to cells. |
Experimental Protocols
Protocol 1: Preparation and Dilution of a DMSO Stock Solution
-
Preparation of Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[14]
-
-
Dilution into Aqueous Buffer:
-
Thaw a fresh aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the desired final concentration of this compound.
-
Ensure the final concentration of DMSO is at a level compatible with your assay (typically ≤0.5%).[3]
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a pH range relevant to your compound's potential pKa values (e.g., pH 4.0 to 9.0).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add a small, constant volume of the stock solution to a fixed volume of each buffer to achieve a target final concentration that is expected to be near the solubility limit.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 2-24 hours) at a constant temperature.
-
Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare a stock solution of the cyclodextrin in your aqueous assay buffer (e.g., 100 mM HP-β-CD).
-
Prepare a concentrated stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).
-
Add the this compound stock solution to the cyclodextrin solution with vigorous vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized (e.g., 10:1, 100:1).
-
Allow the complex to form by incubating the mixture, sometimes with gentle heating or sonication.
-
Visually inspect for clarity and quantify the concentration of the solubilized compound.
Visual Guides
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Cyclopenin | CAS 19553-26-5 | United States Biological | Biomol.com [biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. gchemglobal.com [gchemglobal.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting contamination in Penicillium cultures for (-)-Cyclopenin production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Penicillium cultures for the production of (-)-cyclopenin.
Frequently Asked Questions (FAQs)
Q1: My Penicillium culture plates are showing fuzzy, spreading colonies that are not the characteristic green/blue of Penicillium. What could this be?
A1: This is likely a case of cross-contamination with another fungus. Common airborne fungal contaminants include Aspergillus, Rhizopus, and Mucor. These often grow faster and have a more "hairy" or "cottony" appearance than Penicillium. It is crucial to discard the contaminated plates and review your aseptic techniques, particularly the sterilization of your workspace and the handling of plates.[1]
Q2: The pH of my liquid Penicillium culture has dropped significantly, and the medium appears cloudy. What is the likely cause?
A2: A rapid drop in pH and turbidity are classic signs of bacterial contamination.[2] Bacteria grow much faster than fungi and their metabolic byproducts often acidify the culture medium. Microscopic examination should reveal small, motile cells. For routine production, it is best to discard the culture and start fresh, ensuring all media and equipment were properly sterilized.[3]
Q3: Can I salvage a Penicillium culture that has a small, localized bacterial or fungal contamination?
A3: While it is generally recommended to discard contaminated cultures to prevent further spread, it is sometimes possible to rescue a valuable strain. This can be attempted by carefully transferring a small piece of uncontaminated mycelium from the edge of the Penicillium colony to a new sterile plate containing a suitable medium with antibiotics and/or fungicides. However, this is a high-risk procedure and should be performed in a dedicated sterile environment.
Q4: What are the optimal pH and temperature for growing Penicillium for this compound production?
A4: While optimal conditions can be strain-specific, most Penicillium species used for secondary metabolite production prefer a slightly acidic to neutral pH, typically in the range of 5.0 to 7.0.[4] The optimal temperature is generally between 24°C and 28°C.[5][6] Deviations from these ranges can stress the fungus, potentially reducing the yield of this compound and making the culture more susceptible to contamination.
Q5: How does contamination affect the yield of this compound?
A5: Contamination can significantly decrease the yield of this compound for several reasons. Contaminating microorganisms compete with the Penicillium culture for essential nutrients in the medium.[7][8] Furthermore, the metabolic byproducts of contaminants can alter the pH of the culture and produce substances that may inhibit the growth of Penicillium or interfere with the biosynthetic pathways of secondary metabolites.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common contamination issues.
Table 1: Common Contaminants and Troubleshooting
| Observation | Probable Cause | Identification | Immediate Action | Prevention |
| Cloudy liquid culture, rapid pH drop, sour/unpleasant odor | Bacterial contamination | Microscopic examination reveals small, motile cells. | Discard the culture. Sterilize all glassware and the fermenter thoroughly. | Ensure proper autoclaving of media and equipment. Use sterile filters for heat-sensitive additives. |
| White, yellow, or black fuzzy/cottony growth on agar (B569324) plates | Fungal cross-contamination (e.g., Aspergillus, Mucor) | Microscopic examination shows different spore and hyphal structures from Penicillium. | Discard contaminated plates. Decontaminate the incubator and workspace. | Improve aseptic technique when handling plates. Ensure the work area has minimal air currents. |
| Slimy or yeast-like colonies on agar plates | Yeast contamination | Microscopic examination shows budding yeast cells. | Discard contaminated plates. | Review aseptic techniques and ensure proper sterilization of inoculation loops and other tools. |
| Slow or no growth of Penicillium | Suboptimal culture conditions or chemical contamination | Check pH and temperature. Review media preparation for incorrect component concentrations or presence of inhibitory substances. | Adjust pH and temperature to the optimal range. If chemical contamination is suspected, prepare fresh media. | Use high-purity water and reagents. Ensure thorough cleaning of glassware to remove any detergent residues. |
Experimental Protocols
Protocol 1: Preparation of Potato Dextrose Agar (PDA) Medium
Materials:
-
Potato Dextrose Agar (commercial pre-mixed powder)
-
Distilled or deionized water
-
Autoclavable flasks or bottles
-
Sterile petri dishes
-
Autoclave
Procedure:
-
Suspend the amount of PDA powder specified by the manufacturer in the required volume of distilled water in a flask. A common concentration is 39 g/L.
-
Heat the mixture with gentle agitation and boil for 1 minute to dissolve the powder completely.
-
Dispense the medium into smaller flasks or bottles for sterilization.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Allow the medium to cool to approximately 45-50°C in a water bath.
-
Pour the cooled agar into sterile petri dishes (approximately 20-25 mL per 100 mm dish) in a laminar flow hood or a sterile environment.
-
Leave the plates undisturbed to solidify.
-
Store the plates in a sealed bag at 4°C until use.
Protocol 2: Microscopic Examination for Contamination
Materials:
-
Microscope slides and coverslips
-
Lactophenol cotton blue stain
-
Inoculation loop or sterile toothpick
-
Microscope with 10x, 40x, and 100x objectives
Procedure:
-
Place a drop of lactophenol cotton blue stain on a clean microscope slide.
-
Using a sterile inoculation loop or toothpick, pick a small amount of the fungal mycelium or a suspected contaminant from the culture.
-
Gently mix the sample into the drop of stain on the slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
Examine the slide under the microscope, starting with the lowest power objective.
-
Observe the morphology of the hyphae, conidiophores, and spores. Penicillium typically has brush-like conidiophores (penicilli).[9] Bacteria will appear as small, often motile, rod-shaped or spherical cells. Other fungi will have distinct morphological features.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification (General Method)
Note: This is a general guideline. The method should be optimized and validated for your specific instrumentation and experimental conditions.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water) is commonly used.[10] A typical starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.
Procedure:
-
Sample Preparation: Extract the culture broth or mycelium with a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Analysis: Inject the standards and samples onto the HPLC system. Monitor the elution at a wavelength where this compound has a strong absorbance, likely in the UV range (e.g., 210 nm).[10]
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Construct a standard curve by plotting peak area versus concentration for the standards. Use the equation of the line from the standard curve to calculate the concentration of this compound in your samples.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound and its related metabolites in Penicillium.
Troubleshooting Workflow for Contamination
Caption: A decision-making workflow for troubleshooting contamination in Penicillium cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fungal secondary metabolite analysis applied to Cultural Heritage: the case of a contaminated library in Venice | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. researchgate.net [researchgate.net]
- 8. Strain dynamics of contaminating bacteria modulate the yield of ethanol biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the biosynthesis of cyclopenin and cyclopenol, benzodiazepine alkaloids from Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cryopreservation for (-)-Cyclopenin Producing Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cryopreservation of fungal strains that produce (-)-Cyclopenin. Our goal is to ensure the long-term viability, genetic stability, and consistent secondary metabolite production of your valuable isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of cryopreserving this compound producing fungal strains?
A1: The primary goal is to maintain the long-term viability and genetic stability of the fungal strains while preserving their ability to produce this compound consistently.[1][2] Cryopreservation effectively suspends metabolic activity, which prevents genetic drift and loss of productivity that can occur with repeated subculturing.[3][4]
Q2: Which cryoprotectants are recommended for these fungal strains?
A2: Glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used and effective cryoprotectants for fungi.[4][5] Sugars like trehalose (B1683222) and sucrose (B13894) can also be used, sometimes in combination with glycerol or DMSO, to enhance viability.[5][6] The optimal choice and concentration can be strain-specific.
Q3: What is the ideal storage temperature for long-term preservation?
A3: For long-term storage and to minimize metabolic activity, storage in liquid nitrogen (-196°C) or its vapor phase (below -130°C) is considered the gold standard.[7] Storage at -80°C is also a viable option and has been shown to be effective for preserving many fungal strains.[2][8] Temperatures of -20°C are generally considered suitable only for short to medium-term storage.[2]
Q4: Should I use a slow or fast cooling rate?
A4: A slow, controlled cooling rate of approximately 1°C per minute is generally recommended for the cryopreservation of fungal mycelium.[2][4] This controlled rate allows for gradual dehydration of the cells, minimizing the formation of damaging intracellular ice crystals.[9][10]
Q5: How can I assess the viability of my fungal strain after thawing?
A5: Post-thaw viability can be assessed by plating the thawed culture onto a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA), and observing for mycelial growth.[1] The time to visible growth and the density of the resulting colonies can be compared to pre-freezing cultures.
Q6: Will cryopreservation affect the this compound production of my strain?
A6: While cryopreservation is the best method for long-term stability, some studies have shown that the production of certain secondary metabolites can be affected in some strains after freezing and thawing.[11] It is crucial to perform a functional assessment of this compound production after reviving the culture to ensure productivity has been maintained.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no viability after thawing | 1. Inappropriate Cryoprotectant Concentration: Too low a concentration may not provide adequate protection, while too high a concentration can be toxic.[12][13] 2. Ice Crystal Damage: Cooling or thawing rates may have been too rapid, leading to intracellular ice formation.[9][10] 3. Poor Initial Culture Health: The culture may have been in a late stationary phase or otherwise stressed before cryopreservation. | 1. Optimize Cryoprotectant Concentration: Test a range of glycerol (10-25%) or DMSO (5-10%) concentrations. Consider combinations with sugars like trehalose (0.5M). 2. Control Cooling and Thawing Rates: Use a controlled-rate freezer for a 1°C/minute cooling rate. Thaw vials quickly in a 37°C water bath. 3. Use Healthy, Actively Growing Cultures: Harvest mycelium from the exponential growth phase for cryopreservation. |
| Loss or significant decrease in this compound production | 1. Strain Degeneration: Although cryopreservation minimizes this, some sensitive strains may still experience physiological changes. 2. Sub-optimal Recovery Conditions: The post-thaw growth medium or incubation conditions may not be ideal for reactivating the metabolic pathways for this compound production. | 1. Re-screen Multiple Vials: Test several cryopreserved vials to determine if the issue is widespread or isolated. 2. Optimize Recovery Medium: After thawing, initially culture the strain on a nutrient-rich medium to ensure robust growth before transferring to a production medium. 3. Perform a Post-Thaw Production Assay: Quantify this compound production from several revived cultures to select the best-performing ones for further use. |
| Contamination of thawed cultures | 1. Non-sterile Technique: Contamination may have been introduced during the preparation of cryovials or during the thawing and plating process. 2. Contaminated Cryoprotectant or Media: The cryoprotectant solution or recovery media may not have been properly sterilized. | 1. Strict Aseptic Technique: Ensure all manipulations are performed in a laminar flow hood with sterile equipment. 2. Sterility Checks: Autoclave all media and filter-sterilize cryoprotectant solutions. Perform sterility checks on your materials before use. |
Experimental Protocols
Protocol 1: Cryopreservation of Mycelial Fragments
This protocol is suitable for non-sporulating or mycelial-dominant fungal strains.
-
Culture Preparation: Grow the fungal strain on a suitable agar medium (e.g., PDA) until it reaches the active growth phase.
-
Mycelial Suspension: In a sterile environment, add a small amount of cryoprotectant solution (e.g., 15% v/v glycerol in sterile distilled water) to the surface of the agar plate. Gently scrape the mycelium with a sterile loop or pipette tip to create a suspension.
-
Dispensing: Transfer 0.5-1.0 mL of the mycelial suspension into sterile cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezer and cool at a rate of 1°C per minute to -80°C.
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer (-196°C) for long-term storage.
-
Revival: To revive the culture, thaw a vial rapidly in a 37°C water bath. Immediately after thawing, transfer the contents to a fresh agar plate and incubate under optimal growth conditions.
Protocol 2: Cryopreservation using Perlite (B1173460) as a Carrier
This method provides a large surface area for mycelial growth and can improve recovery.[5]
-
Carrier Preparation: Dispense a small amount of perlite into cryovials and sterilize by autoclaving.
-
Inoculation: Aseptically add a small amount of sterile growth medium supplemented with a cryoprotectant (e.g., 10% glycerol) to moisten the perlite. Inoculate the moist perlite with a small agar plug or mycelial slurry of the fungal strain.
-
Incubation: Incubate the vials at the optimal growth temperature until the mycelium has colonized the perlite.
-
Freezing: Follow the controlled cooling and long-term storage steps outlined in Protocol 1.
-
Revival: To revive, aseptically transfer a few colonized perlite particles onto a fresh agar plate and incubate.
Data Presentation
Table 1: Comparison of Common Cryoprotectants for Fungal Preservation
| Cryoprotectant | Typical Concentration Range | Key Advantages | Potential Disadvantages |
| Glycerol | 10 - 25% (v/v) | Low toxicity, widely effective. | High concentrations can be viscous and difficult to pipette. |
| DMSO | 5 - 10% (v/v) | Excellent cell penetration. | Can be toxic to some fungal strains; requires careful handling.[6][12] |
| Trehalose | 0.3 - 0.5 M | Non-toxic, stabilizes cell membranes. | May be less effective as a sole cryoprotectant. |
| Sucrose | 5 - 10% (w/v) | Readily available, low cost. | Can be metabolized by some fungi, potentially altering physiology upon recovery. |
Table 2: Influence of Storage Temperature on Long-Term Viability
| Storage Temperature | Expected Viability (Long-Term) | Recommended For | Key Considerations |
| -20°C | Low to Moderate | Short to medium-term storage (months to a few years). | Not recommended for valuable or sensitive strains due to higher metabolic activity.[2] |
| -80°C | High | Long-term storage (years). | A common and effective method for many fungal collections.[8] |
| -196°C (Liquid Nitrogen) | Very High | Archival, long-term preservation (decades). | Considered the best practice for ensuring maximum viability and stability. |
Visualizations
Caption: Experimental workflow for fungal cryopreservation.
Caption: Troubleshooting logic for post-cryopreservation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term cryopreservation of basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Proteomic approach for evaluating cryoprotectant formulations for enhanced post-cryopreservation recovery of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Long-term Cryopreservation of Human and other Mammalian Cells at −80 °C for 8 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. susupport.com [susupport.com]
- 10. Cryopreservation and its clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. usp.org [usp.org]
- 13. Trends and Challenges in Plant Cryopreservation Research: A Meta-Analysis of Cryoprotective Agent Development and Research Focus | MDPI [mdpi.com]
Technical Support Center: Optimizing (-)-Cyclopenin Purification by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of (-)-cyclopenin purification using High-Performance Liquid Chromatography (HPLC). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to streamline your purification workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a user-friendly question-and-answer format.
Q1: I am seeing broad or tailing peaks for this compound. What are the likely causes and solutions?
A1: Peak broadening or tailing for this compound can be attributed to several factors:
-
Secondary Interactions: Silanol (B1196071) groups on the surface of silica-based C18 columns can interact with the polar functionalities of this compound, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This will suppress the ionization of silanol groups and minimize secondary interactions.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume. For preparative runs, it may be necessary to perform multiple smaller injections.
-
-
Contamination: A contaminated guard or analytical column can also cause poor peak shape.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile (B52724) or isopropanol, to remove strongly retained compounds. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
Q2: My chromatogram shows poor resolution between this compound and a closely eluting impurity, likely cyclopenol. How can I improve the separation?
A2: Achieving baseline separation between this compound and its common co-eluting impurity, cyclopenol, is a frequent challenge.[1] Here are some strategies to enhance resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Solution: Decrease the rate of change in the organic solvent concentration during the elution of the target compounds. For example, if you are running a gradient of 35-50% acetonitrile over 25 minutes, try extending the gradient to 35-50% over 40 minutes.[2]
-
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
Solution: If you are using acetonitrile, try substituting it with methanol (B129727), or use a combination of both. Methanol often provides different selectivity for polar compounds.
-
-
Adjust the Mobile Phase pH: Small changes in pH can alter the retention characteristics of ionizable compounds.
-
Solution: If using a buffered mobile phase, adjust the pH slightly (e.g., by 0.2-0.5 units) to see if resolution improves.
-
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[3]
-
Solution: Decrease the flow rate from 1.5 mL/min to 1.0 mL/min and observe the effect on separation.
-
Q3: I am experiencing a drifting baseline during my gradient elution. What could be the cause and how can I fix it?
A3: A drifting baseline in gradient HPLC is often related to the mobile phase or the detector.
-
Mismatched UV Absorbance of Solvents: If the solvents in your mobile phase have different UV absorbance at the detection wavelength, the baseline will drift as the solvent composition changes.
-
Solution: Use high-purity HPLC-grade solvents. Ensure that any additives, like TFA or formic acid, are present in both mobile phase A (aqueous) and mobile phase B (organic) at the same concentration.
-
-
Lack of Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned to the starting gradient conditions.
-
-
Detector Lamp Instability: An aging detector lamp can cause baseline noise and drift.
-
Solution: Check the lamp's energy output. If it is low, replace the lamp.
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting method for the preparative HPLC purification of this compound?
A: Based on published methods for related compounds, a good starting point for preparative purification of this compound from a pre-purified fungal extract would be a reversed-phase C18 column with a water/acetonitrile gradient.[2]
Q: What is the recommended UV detection wavelength for this compound?
A: To maximize sensitivity, the detection wavelength should be set at the UV absorbance maximum of this compound. Based on spectral data of related isomers, a wavelength in the range of 254 nm to 280 nm is a suitable starting point. It is recommended to determine the optimal wavelength by running a UV-Vis spectrum of a purified standard if available.
Q: How can I confirm the purity of my collected fractions?
A: The purity of collected fractions should be assessed using analytical HPLC.[4] This involves injecting a small portion of the collected fraction onto an analytical HPLC system, preferably using a different but complementary method (e.g., a different column or mobile phase) to confirm the absence of co-eluting impurities. Purity is typically determined by calculating the peak area percentage of the target compound.
Data Presentation
The following table summarizes typical parameters for the semi-preparative HPLC purification of cyclopenin (B1669418) analogues, which can be adapted for this compound.
| Parameter | Setting | Reference |
| Column | Sunfire™ Prep C18, 5 µm, 10 x 250 mm | [2] |
| Mobile Phase A | Water | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Gradient | 35–50% B over 25 min, then 50–100% B over 15 min | [2] |
| Flow Rate | 1.5 mL/min | [2] |
| Detection | UV (wavelength not specified) | [2] |
| Retention Time (Analogs) | 23.1 - 34.4 min | [2] |
Experimental Protocols
Protocol 1: Semi-Preparative HPLC Purification of this compound from a Pre-purified Fungal Extract
This protocol is adapted from the purification of cyclopenin analogues from Penicillium citrinum.[2]
1. Sample Preparation: a. Dissolve the pre-purified extract containing this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration appropriate for preparative injection. b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation: a. Install a semi-preparative C18 column (e.g., Sunfire™ Prep C18, 5 µm, 10 x 250 mm) into the HPLC system. b. Prepare the mobile phases: Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). It is recommended to add 0.1% TFA or formic acid to both phases to improve peak shape. c. Purge the HPLC pumps to remove any air bubbles from the system. d. Equilibrate the column with the initial mobile phase conditions (e.g., 35% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
3. Chromatographic Separation: a. Set the UV detector to the optimal wavelength for this compound (e.g., 254 nm). b. Inject the filtered sample onto the column. c. Run the following gradient program:
- 35-50% Acetonitrile over 25 minutes.
- 50-100% Acetonitrile over 15 minutes.
- Hold at 100% Acetonitrile for 5 minutes to wash the column.
- Return to 35% Acetonitrile and re-equilibrate for the next injection. d. Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The expected retention time will be within the range observed for its analogues (23-35 minutes), but will need to be confirmed with a standard or by further analysis.
4. Post-Purification Processing: a. Analyze a small aliquot of the collected fraction by analytical HPLC to assess its purity. b. If the purity is satisfactory, combine the pure fractions from multiple runs. c. Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator. d. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Anti-Inflammatory Potential of Fungal Alkaloids: A Comparative Analysis of Asperazepanones
While specific data on the anti-inflammatory properties of (-)-Cyclopenin remains elusive in publicly available scientific literature, a closely related class of fungal metabolites, the pyrrolinone-fused benzoazepine alkaloids, presents a compelling case for investigation. This guide focuses on (+)-Asperazepanone B, a potent anti-inflammatory compound isolated from Aspergillus candidus, as a representative of this class. Due to a lack of published research on synthetic analogs of Asperazepanones designed for anti-inflammatory activity, this guide will detail the known effects of the natural compound and provide the foundational experimental protocols and pathway analyses essential for future comparative studies.
Introduction to Fungal Alkaloids in Inflammation
Fungi are a rich source of structurally diverse secondary metabolites with a broad range of biological activities. Among these, alkaloids have emerged as promising candidates for the development of new therapeutic agents. While the initial focus of this guide, this compound, a benzodiazepine (B76468) alkaloid from Penicillium species, lacks documented anti-inflammatory activity, related compounds from the same fungal phylum have demonstrated significant potential. This guide shifts focus to the pyrrolinone-fused benzoazepine alkaloids, exemplified by Asperazepanones, to provide a framework for understanding the anti-inflammatory capabilities of this compound class.
Anti-Inflammatory Profile of (+)-Asperazepanone B
(+)-Asperazepanone B has been identified as a significant inhibitor of key pro-inflammatory mediators. In vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated its ability to modulate the inflammatory response.
Quantitative Analysis of Anti-Inflammatory Activity
The following table summarizes the observed inhibitory effects of (+)-Asperazepanone B on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). It is important to note that while the total synthesis of Asperazepanones A and B has been achieved, studies detailing the synthesis and comparative anti-inflammatory activity of a series of synthetic analogs are not yet available in the scientific literature.
| Compound | Target Mediator | Concentration | Inhibition (%) | Cell Line | Stimulant |
| (+)-Asperazepanone B | Nitric Oxide (NO) | 1 µM | 43 ± 4% | RAW 264.7 Macrophages | LPS |
| (+)-Asperazepanone B | TNF-α | 0.1 µM | 40 ± 2% | RAW 264.7 Macrophages | LPS |
| (+)-Asperazepanone B | IL-6 | 0.1 µM | 77 ± 7% | RAW 264.7 Macrophages | LPS |
| (±)-Asperazepanone A | Nitric Oxide (NO) | - | No inhibition | RAW 264.7 Macrophages | LPS |
| (-)-Asperazepanone B | Nitric Oxide (NO) | - | No inhibition | RAW 264.7 Macrophages | LPS |
Data is presented as mean ± standard deviation.
Experimental Methodologies
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. The following sections outline the methodologies for the key in vitro assays used to evaluate the anti-inflammatory activity of compounds like (+)-Asperazepanone B.
In Vitro Anti-Inflammatory Assay Workflow
Workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Reagent)
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated overnight.
-
Treatment and Stimulation: The culture medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test compound for 1-2 hours. Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Nitrite: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well. The plate is incubated at room temperature for 10-15 minutes, protected from light. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.
TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Supernatant Collection: Following the same cell culture, treatment, and stimulation protocol as the NO assay, the cell culture supernatants are collected after the 24-hour incubation period.
-
ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions. Briefly, the wells of a 96-well plate are coated with a capture antibody specific for either TNF-α or IL-6. The collected cell culture supernatants are then added to the wells, allowing the cytokines to bind to the capture antibody.
-
Detection: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the captured cytokine. A substrate is then added, resulting in a colorimetric reaction.
-
Quantification: The absorbance is measured at the appropriate wavelength (typically 450 nm) using a microplate reader. The concentration of TNF-α or IL-6 in the samples is determined by comparison to a standard curve generated with recombinant cytokines.
Signaling Pathways in Macrophage Activation
The anti-inflammatory effects of compounds like (+)-Asperazepanone B are often mediated through the modulation of key intracellular signaling pathways that are activated by inflammatory stimuli such as LPS. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators in macrophages.
LPS-induced NF-κB and MAPK signaling pathways.
Upon recognition of LPS by Toll-like receptor 4 (TLR4) on the macrophage surface, a signaling cascade is initiated. This leads to the activation of the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα). The phosphorylation and subsequent degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. Concurrently, the MAPK pathway, involving kinases such as p38, JNK, and ERK, is also activated, further contributing to the expression of these inflammatory mediators. Compounds that inhibit these pathways can effectively reduce the inflammatory response.
Conclusion and Future Directions
While the anti-inflammatory potential of this compound remains to be elucidated, the significant activity of the related fungal alkaloid, (+)-Asperazepanone B, highlights the promise of this class of natural products as a source of new anti-inflammatory drug leads. The lack of data on synthetic analogs of Asperazepanones underscores a critical gap in the research and presents an opportunity for future medicinal chemistry efforts. The synthesis and biological evaluation of a library of Asperazepanone analogs would be invaluable for establishing a structure-activity relationship (SAR) and for optimizing the anti-inflammatory potency and drug-like properties of these compounds. The experimental protocols and pathway information provided in this guide offer a solid foundation for such future comparative studies, which are essential for advancing our understanding and harnessing the therapeutic potential of these fascinating fungal metabolites.
Validating (-)-Cyclopenin as a Hit Compound for MDM2-p53 Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of (-)-cyclopenin, a natural compound with a benzodiazepine (B76468) scaffold, as a potential hit in drug discovery screens targeting the MDM2-p53 protein-protein interaction. Due to the limited publicly available data on the specific anticancer activities of this compound, this document serves as a comparative analysis against established inhibitors of the MDM2-p53 pathway, outlining the necessary experimental validation to elevate this compound from a putative hit to a validated lead compound.
Introduction: Targeting the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53. By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing the tumor-suppressing function of p53. Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce tumor cell death.
This compound, a benzodiazepine alkaloid, shares structural similarities with known classes of MDM2-p53 inhibitors. This structural analogy suggests that this compound may also target this critical protein-protein interaction. This guide outlines the essential experiments and provides a comparative context for validating this hypothesis.
Comparative Analysis of MDM2-p53 Inhibitors
To effectively evaluate this compound, its performance should be benchmarked against well-characterized MDM2-p53 inhibitors. The following table summarizes the inhibitory concentrations (IC50) of established compounds in various cancer cell lines, providing a quantitative measure of their potency.
| Compound | Target | Cell Line | p53 Status | IC50 (µM) | Reference |
| Nutlin-3a | MDM2 | HCT116 | Wild-type | 28.03 ± 6.66 | [1] |
| HCT116 p53-/- | Null | 30.59 ± 4.86 | [1] | ||
| MDA-MB-231 (TNBC) | Mutant | 22.13 ± 0.85 | [1] | ||
| MDA-MB-468 (TNBC) | Mutant | 21.77 ± 4.27 | [1] | ||
| NCI-H2452 (Mesothelioma) | Wild-type | ~10-20 (cell viability) | [2] | ||
| Idasanutlin | MDM2 | HCT116 | Wild-type | 4.15 ± 0.31 | [1] |
| HCT116 p53-/- | Null | 5.20 ± 0.25 | [1] | ||
| MDA-MB-231 (TNBC) | Mutant | 2.00 ± 0.11 | [1] | ||
| Milademetan | MDM2 | HCT116 | Wild-type | 6.42 ± 0.84 | [1] |
| HCT116 p53-/- | Null | 8.44 ± 0.67 | [1] | ||
| MDA-MB-231 (TNBC) | Mutant | 4.04 ± 0.32 | [1] | ||
| TDP665759 | MDM2 | Various wt p53 lines | Wild-type | 0.7 (average) | [3] |
| This compound | Proposed: MDM2 | Data Not Available | - | To Be Determined |
Proposed Experimental Validation Workflow for this compound
The following workflow outlines the necessary steps to validate this compound as a genuine hit compound targeting the MDM2-p53 pathway.
Caption: Proposed experimental workflow for the validation of this compound.
Signaling Pathway of MDM2-p53 Inhibition
A small molecule inhibitor that successfully disrupts the MDM2-p53 interaction will lead to the stabilization and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis.
References
- 1. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzodiazepinedione inhibitors of the Hdm2:p53 complex suppress human tumor cell proliferation in vitro and sensitize tumors to doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Cyclopenin and Other Fungal Benzodiazepine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
(-)-Cyclopenin, a member of the fungal benzodiazepine (B76468) alkaloid family, represents a class of secondary metabolites with intriguing biological activities. Produced by various species of Penicillium and Aspergillus, these compounds share a common diazepino-quinazoline core structure. This guide provides a comparative analysis of this compound and other notable fungal benzodiazepine alkaloids, focusing on their antifungal and cytotoxic properties, supported by experimental data and detailed methodologies.
Introduction to Fungal Benzodiazepine Alkaloids
Fungal benzodiazepine alkaloids are a diverse group of natural products synthesized by fungi. They are distinct from synthetic benzodiazepines, which are widely used as pharmaceuticals. Key examples of fungal benzodiazepines include this compound and its precursor (+)-Cyclopenol from Penicillium species, and the circumdatins produced by Aspergillus species. These compounds have garnered interest for their potential as novel therapeutic agents due to their observed cytotoxic and antimicrobial activities.
Comparative Biological Activity
The biological activities of this compound and related fungal benzodiazepine alkaloids have been investigated against various fungal pathogens and cancer cell lines. The following tables summarize the available quantitative data on their antifungal and cytotoxic effects.
Antifungal Activity
The antifungal potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50), which represent the lowest concentration of the compound that inhibits visible fungal growth or 50% of fungal activity, respectively.
| Compound | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| (+)-Cyclopenol | Candida albicans | - | 7.2 | [1] |
| Circumdatin D | Candida albicans | 18.7 - 100 µM | - | [2] |
| Circumdatin E | Candida albicans | 18.7 - 100 µM | - | [2] |
| Circumdatin I | Candida albicans | 18.7 - 100 µM | - | [2] |
| Circumdatin J | Candida albicans | 18.7 - 100 µM | - | [2] |
Note: Data for this compound's direct antifungal activity is limited in the reviewed literature. (+)-Cyclopenol is a close structural analog.
Cytotoxic Activity
The cytotoxic effects of fungal benzodiazepine alkaloids are commonly assessed using cancer cell lines, with the IC50 value indicating the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Analog (Dimer) | A549 (Lung Carcinoma) | 4.9 ± 0.53 | [3] |
| This compound Analog (Dimer) | NCI-H1299 (Lung Carcinoma) | 5.56 ± 0.74 | [3] |
| This compound Analog (Dimer) | A-431 (Epidermoid Carcinoma) | 6.07 ± 0.9 | [3] |
| Circumdatin E | KB (Oral Cancer), MCF-7 (Breast Cancer), LNCaP (Prostate Cancer) | 41.14 - 49.76 % cell death | [2] |
| Circumdatin I | KB, MCF-7, LNCaP | 41.14 - 49.76 % cell death | [2] |
| Cycloanthranilylproline | KB, MCF-7, LNCaP | 41.14 - 49.76 % cell death | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast and EUCAST guidelines for filamentous fungi.
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for filamentous fungi) at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
A suspension of fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.
-
The suspension is adjusted to a specific turbidity, corresponding to a defined cell or spore concentration (e.g., 1-5 x 10^6 CFU/mL), using a spectrophotometer or a hemocytometer.
-
The inoculum is further diluted in the test medium to achieve the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Drug Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC/IC50:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
-
For IC50 determination, a metabolic indicator dye such as resazurin (B115843) or XTT can be added, and the absorbance is read using a microplate reader. The IC50 is calculated as the concentration that reduces the metabolic activity by 50% compared to the control.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the cell culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
After incubation, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC50 Calculation:
-
The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not fully elucidated, related compounds and structural motifs offer insights into potential mechanisms of action.
Potential Induction of Apoptosis
The cyclopentenone ring system, a structural feature of this compound, is known to be reactive and can contribute to biological activity. Studies on cyclopentenone prostaglandins (B1171923) have shown that they can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
Caption: Potential induction of the intrinsic apoptosis pathway by fungal benzodiazepine alkaloids.
Possible Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some natural products exert their anticancer effects by inhibiting this pathway. While direct evidence for this compound is lacking, the inhibition of NF-κB remains a plausible mechanism of action for its observed cytotoxicity.
Caption: Potential inhibition of the NF-κB signaling pathway by fungal benzodiazepine alkaloids.
Experimental Workflow for Screening and Characterization
A systematic approach is essential for the evaluation of fungal benzodiazepine alkaloids as potential drug candidates. The following workflow outlines a logical sequence of experiments.
Caption: A general experimental workflow for the discovery and characterization of fungal benzodiazepine alkaloids.
Conclusion
This compound and other fungal benzodiazepine alkaloids represent a promising area for natural product-based drug discovery. While the available data indicates potential for both antifungal and cytotoxic applications, further research is required to fully elucidate their therapeutic potential. Specifically, more comprehensive studies on the antifungal spectrum and cytotoxic selectivity of this compound are needed. Furthermore, in-depth investigations into their molecular mechanisms of action will be crucial for the rational design and development of novel therapeutic agents based on these fascinating fungal metabolites. The experimental protocols and workflows provided in this guide offer a foundation for researchers to build upon in their exploration of this unique class of natural products.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Cyclopenin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of (-)-Cyclopenin. It includes detailed experimental protocols, a comparative analysis of performance data, and visual workflows to support analytical method development and cross-validation.
Introduction to this compound and Analytical Challenges
This compound is a mycotoxin produced by various species of Penicillium fungi. Its detection and quantification are crucial for food safety, toxicological studies, and pharmaceutical research. The development of robust and reliable analytical methods is paramount for accurate measurement of this compound in various matrices. Cross-validation of different analytical techniques, such as HPLC-MS/MS and HPLC-UV, ensures the consistency and reliability of results across different platforms and laboratories.
Comparative Analysis of Analytical Methods
The choice between HPLC-MS/MS and HPLC-UV for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Specificity | Very High (based on precursor/product ion transitions). | Moderate to High (dependent on chromatographic resolution and chromophore uniqueness). |
| Sensitivity (LOD) | Very High (pg/mL to low ng/mL range). | Moderate (typically low to mid ng/mL range). |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
| Matrix Effects | Potential for ion suppression or enhancement. | Potential for interference from co-eluting compounds with similar UV absorbance. |
| Cost | High (instrumentation and maintenance). | Low to Moderate. |
| Throughput | High (with rapid gradient methods). | Moderate to High. |
Experimental Protocols
HPLC-MS/MS Method for this compound Quantification
This protocol is based on established methods for the analysis of Penicillium metabolites.
1. Sample Preparation (e.g., from fungal culture):
-
Homogenize the sample.
-
Extract with a suitable organic solvent (e.g., acetonitrile (B52724)/water/formic acid mixture).
-
Centrifuge to pellet solids.
-
Dilute the supernatant with the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Precursor Ion (m/z): 295.1 [M+H]⁺.[1]
-
Product Ions: Monitor for characteristic fragment ions (e.g., m/z 177, 236, 264).[1]
-
Collision Energy: Optimize for the specific instrument.
Representative HPLC-UV Method for this compound Quantification
1. Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-MS/MS method.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
3. UV Detection:
-
Wavelength: Based on the UV-Visible spectrum of this compound. While a specific spectrum is not available, related compounds with similar aromatic and conjugated systems often absorb in the range of 220-280 nm. A diode-array detector (DAD) is recommended to monitor a range of wavelengths and select the optimal one for quantification while also assessing peak purity.
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods produce comparable results.[2] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same set of samples. The process involves analyzing the same set of quality control (QC) samples and, if possible, incurred study samples with both methods.[3][4]
Acceptance Criteria for Cross-Validation:
-
The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal value.[3]
-
The precision (coefficient of variation, %CV) of the measurements should be ≤15%.[3]
-
For incurred samples, at least 67% of the results from the two methods should be within 20% of their mean.[5]
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: Workflow for the cross-validation of HPLC-MS/MS and HPLC-UV methods.
Caption: Key comparison points between HPLC-MS/MS and HPLC-UV.
Conclusion
Both HPLC-MS/MS and HPLC-UV can be suitable for the quantification of this compound. HPLC-MS/MS offers superior sensitivity and specificity, making it the method of choice for trace-level detection and analysis in complex matrices. HPLC-UV provides a more cost-effective alternative for routine analysis where high sensitivity is not a prerequisite, provided that sufficient chromatographic resolution and method specificity can be achieved. A thorough cross-validation as outlined is critical to ensure data integrity and consistency, regardless of the analytical method employed. This allows for flexibility in laboratory operations and confidence in the generated data for researchers, scientists, and drug development professionals.
References
- 1. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. e-b-f.eu [e-b-f.eu]
In Vivo Therapeutic Efficacy of (-)-Cyclopenin: A Comparative Analysis
Currently, there is a significant lack of publicly available scientific literature, preclinical data, or clinical trial results detailing the in vivo therapeutic efficacy of (-)-Cyclopenin. Extensive searches of established scientific databases have not yielded any studies that would permit a comprehensive comparison with alternative therapeutic agents.
While information regarding the chemical properties and biosynthesis of this compound, a benzodiazepine (B76468) alkaloid produced by species of Penicillium, is available, its pharmacological activity and potential therapeutic applications in living organisms remain largely unexplored in the public domain. Without in vivo experimental data, it is not possible to provide a quantitative comparison of its performance, detail experimental protocols, or illustrate its mechanism of action through signaling pathways.
To provide researchers, scientists, and drug development professionals with a useful framework for when such data becomes available, this guide outlines the necessary components for a thorough in vivo validation and comparative analysis.
Hypothetical Data Presentation for Future Studies
Should in vivo data on this compound become available, it would be crucial to present it in a structured format for clear comparison with existing therapies. The following tables are provided as templates for how such quantitative data could be summarized.
Table 1: Comparative Efficacy in a Hypothetical Xenograft Tumor Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal | 1500 ± 250 | 0 | 0 |
| This compound | e.g., 10 mg/kg | e.g., Oral | Data Not Available | Data Not Available | Data Not Available |
| Alternative A | Standard Dose | Standard Route | 800 ± 150 | 46.7 | 40 |
| Alternative B | Standard Dose | Standard Route | 650 ± 120 | 56.7 | 50 |
Table 2: Comparative Neuroprotective Effects in a Hypothetical Parkinson's Disease Model
| Treatment Group | Dosage | Administration Route | Dopaminergic Neuron Survival (%) ± SD | Behavioral Score (0-5) ± SD | Striatal Dopamine Levels (ng/g) ± SD |
| Sham Control | - | - | 100 ± 5 | 0.5 ± 0.2 | 15 ± 2 |
| Vehicle Control | - | Intracerebral | 45 ± 8 | 4.2 ± 0.5 | 6 ± 1.5 |
| This compound | e.g., 5 mg/kg | e.g., Intravenous | Data Not Available | Data Not Available | Data Not Available |
| Levodopa | Standard Dose | Oral | 48 ± 7 | 2.1 ± 0.4 | 12 ± 2.5 |
Essential Experimental Protocols for In Vivo Validation
The following outlines the detailed methodologies that would be required to validate the therapeutic efficacy of this compound in vivo.
Animal Models
A detailed description of the animal model used is critical. This includes:
-
Species and Strain: e.g., BALB/c nude mice, Sprague-Dawley rats.
-
Age and Weight: e.g., 6-8 weeks old, 20-25 g.
-
Disease Induction: A precise protocol for inducing the disease state, such as tumor cell implantation (including cell line, number of cells, and site of injection) or neurotoxin administration (e.g., MPTP for Parkinson's models).
Dosing Regimen
-
Formulation: The vehicle used to dissolve or suspend this compound.
-
Dosage: The specific doses administered (e.g., in mg/kg).
-
Route of Administration: The method of delivery (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Frequency and Duration: How often the treatment was administered and for how long the study was conducted.
Efficacy Endpoints
-
Primary Endpoints: The main measurements to determine efficacy (e.g., tumor volume, survival time, neuronal cell counts).
-
Secondary Endpoints: Additional supportive measurements (e.g., body weight, behavioral assessments, biomarker levels).
-
Statistical Analysis: The statistical methods used to analyze the data and determine significance.
Visualizing Biological Pathways and Workflows
Diagrams are essential for conveying complex information concisely. Below are examples of how Graphviz could be used to represent a hypothetical signaling pathway and an experimental workflow for this compound research.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade initiated by this compound.
General In Vivo Experimental Workflow
A Comparative Analysis of Mpro Inhibitory Activity: (-)-Cyclopenin Versus Established Viral Protease Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective antiviral therapeutics, particularly against coronaviruses, the main protease (Mpro or 3CLpro) remains a prime target due to its essential role in viral replication.[1][2][3] This guide provides a comparative overview of the Mpro inhibitory activity of the natural product (-)-Cyclopenin against well-established viral protease inhibitors, offering researchers and drug development professionals a data-driven look at its potential.
A recent study has highlighted the promising in vitro inhibitory activity of this compound and its analogues against the SARS-CoV-2 Mpro.[3][4] This comparison benchmarks its performance against known Mpro inhibitors such as Nirmatrelvir, a key component of Paxlovid, and other repurposed antiviral drugs like Lopinavir and Ritonavir.
Quantitative Comparison of Mpro Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound and other selected Mpro inhibitors. It is important to note that direct comparison of absolute IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Assay Type | IC50 Value (µM) | Reference |
| This compound | SARS-CoV-2 Mpro | FRET Assay | 0.40 ± 0.01 | [3] |
| Cyclopeniol (analogue) | SARS-CoV-2 Mpro | FRET Assay | 0.39 ± 0.04 | [3] |
| Viridicatol (analogue) | SARS-CoV-2 Mpro | FRET Assay | 0.89 ± 0.02 | [3] |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET Assay | 0.004 | [5] |
| SARS-CoV-2 Mpro | FRET Assay | 0.014 - 0.047 | [6] | |
| GC-376 | SARS-CoV-2 Mpro | FRET Assay | 0.03 - 0.16 | [1] |
| SARS-CoV-2 Mpro | FRET Assay | 0.89 | [2] | |
| Lopinavir | SARS-CoV-2 | Cell-based | ~10 - 26.63 | [7][8] |
| Ritonavir | SARS-CoV-2 | Cell-based | ~11.68 - 15 | [8] |
| SARS-CoV-2 Mpro | FRET Assay | >100 | [8] |
Note: The IC50 values for Lopinavir and Ritonavir are primarily from cell-based antiviral assays, which may not directly reflect their potency against the isolated Mpro enzyme.
Mechanism of Mpro Inhibition
The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.[1][2] Mpro inhibitors act by binding to the active site of the enzyme, preventing it from processing its natural substrates.[1] This disruption of the viral life cycle effectively halts viral replication.[1]
Experimental Protocols
The following is a representative protocol for a Fluorescence Resonance Energy Transfer (FRET)-based assay used to determine the Mpro inhibitory activity of a compound. This method is widely used for high-throughput screening of potential inhibitors.[9]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
FRET substrate (e.g., a fluorogenic peptide containing the Mpro cleavage site)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., GC376)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in 100% DMSO.
-
Dilute the Mpro enzyme and FRET substrate to their working concentrations in the assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the test compound at various concentrations (serially diluted) or control (DMSO for no inhibition, positive control for maximum inhibition) to the wells of the 96-well plate.
-
Add 88 µL of the Mpro enzyme solution to each well and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair, e.g., 325/393 nm) every minute for 15-30 minutes at 37°C.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the control (DMSO only) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Conclusion
The available data indicates that this compound and its analogues exhibit potent in vitro inhibitory activity against SARS-CoV-2 Mpro, with IC50 values in the sub-micromolar range.[3][4] While not as potent as the clinically approved inhibitor Nirmatrelvir, the activity of this compound is comparable to that of the well-characterized preclinical candidate GC-376. These findings suggest that the cyclopenin (B1669418) scaffold represents a promising starting point for the development of novel Mpro inhibitors. Further investigation, including structural biology studies to elucidate the binding mode and medicinal chemistry efforts to optimize potency and pharmacokinetic properties, is warranted to fully explore the therapeutic potential of this class of natural products.
References
- 1. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioguided Isolation of Cyclopenin Analogues as Potential SARS-CoV-2 Mpro Inhibitors from Penicillium citrinum TDPEF34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Lopinavir/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting SARS-CoV-2 Mpro and PLpro by Repurposing Clinically Approved Drugs [mdpi.com]
Head-to-head comparison of (-)-Cyclopenin and viridicatin bioactivities
A Comprehensive Guide for Researchers and Drug Development Professionals
(-)-Cyclopenin and viridicatin (B94306), two secondary metabolites produced by various Penicillium species, have garnered interest in the scientific community for their potential biological activities. This guide provides a detailed head-to-head comparison of their known bioactivities, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Summary of Bioactivities
| Bioactivity | This compound | Viridicatin |
| Antibacterial | Data not available | Active against Mycobacterium tuberculosis, Bacillus subtilis, Staphylococcus aureus, and Saccharomyces cerevisiae[1] |
| Antifungal | Data not available | Exhibits antifungal properties[2] |
| Cytotoxic | Low toxicity reported | IC50: 24.3284 µg/mL (MCF-7), 32.8774 µg/mL (HepG2)[3] |
| Anti-inflammatory | Postulated to inhibit the NF-κB pathway | Data not available |
| Antiviral | Precursor to an anti-HIV agent | Data not available |
Antibacterial Activity
Viridicatin has demonstrated notable antibacterial activity against a range of pathogenic bacteria. It is particularly effective against Mycobacterium tuberculosis[1]. Studies have also shown its inhibitory effects on Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the yeast Saccharomyces cerevisiae[1].
Antifungal Activity
Viridicatin is known to possess antifungal properties, although specific minimum inhibitory concentration (MIC) values are not extensively reported in the reviewed literature[2]. Further quantitative studies are needed to fully characterize its antifungal spectrum and potency.
Information regarding the antifungal activity of this compound is currently lacking.
Cytotoxic Activity
Viridicatin has been evaluated for its cytotoxic effects against human cancer cell lines. It exhibited an IC50 value of 24.3284 µg/mL against the breast cancer cell line MCF-7 and 32.8774 µg/mL against the liver cancer cell line HepG2[3].
This compound is generally considered to have low toxicity against mammalian cells[4]. However, specific IC50 values from comprehensive cytotoxicity studies are not available.
Anti-inflammatory Activity
While direct experimental evidence is limited, the chemical structure of this compound, which contains a cyclopentenone ring, suggests a potential anti-inflammatory mechanism. Cyclopentenone prostaglandins (B1171923) are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation[2][5][6]. Further research is required to confirm if this compound shares this mechanism and to quantify its anti-inflammatory potency.
There is currently no available data on the anti-inflammatory activity of viridicatin.
Antiviral Activity
This compound serves as a biosynthetic precursor to 3-O-methyl viridicatin, a compound that has been identified as a potent inhibitor of TNFα-induced replication of the Human Immunodeficiency Virus (HIV)[4]. This indirect antiviral potential makes this compound a molecule of interest in antiviral drug discovery.
No direct antiviral activities have been reported for viridicatin.
Signaling Pathways and Mechanisms of Action
Viridicatin: Inhibition of Bacterial Cell Wall Synthesis
The antibacterial action of viridicatin is believed to stem from its ability to inhibit undecaprenyl pyrophosphate synthase (UPPS)[1][7]. UPPS is a crucial enzyme in the bacterial cell wall biosynthesis pathway. By inhibiting this enzyme, viridicatin disrupts the formation of the protective cell wall, leading to bacterial cell death.
Caption: Proposed mechanism of viridicatin's antibacterial activity.
This compound: Potential Anti-inflammatory Pathway
Based on its structural similarity to cyclopentenone prostaglandins, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is central to the inflammatory response, and its inhibition would lead to a downregulation of pro-inflammatory gene expression.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Biosynthetic Relationship
This compound is a direct biosynthetic precursor to viridicatin. This transformation involves a complex enzymatic rearrangement.
Caption: Biosynthetic conversion of this compound to viridicatin.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines, such as HepG2 and MCF-7.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours in a complete medium[8].
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., viridicatin) and incubate for 72 hours[8].
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium[9][10].
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[9][10].
Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA)[11].
-
pH Adjustment: Adjust the pH of the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes[12].
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition of protein denaturation. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Conclusion
Viridicatin and this compound exhibit distinct and, in some cases, complementary bioactivity profiles. Viridicatin shows promise as an antibacterial and cytotoxic agent, with a defined mechanism of action against bacterial cell wall synthesis. This compound, while having low direct toxicity, holds potential as an anti-inflammatory agent and serves as a precursor to a compound with anti-HIV activity. The lack of extensive quantitative data for this compound highlights a significant gap in the literature and a promising area for future research. The information and protocols provided in this guide offer a solid foundation for further investigation into the therapeutic applications of these fascinating fungal metabolites.
References
- 1. Investigations into the Antibacterial Mechanism of Action of Viridicatumtoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Positive and negative regulation of NF-kappaB by COX-2: roles of different prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. mdpi.com [mdpi.com]
Lack of Identified Biological Targets for (-)-Cyclopenin Precludes Independent Validation Analysis
A comprehensive review of scientific literature reveals a significant gap in the understanding of the molecular mechanisms of (-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by Penicillium species. Despite its known chemical structure and biological activities, including antibacterial and antiviral properties, specific biological targets responsible for these effects have not been reported. This absence of primary target identification prevents any subsequent independent validation and comparative analysis.
This compound has been the subject of chemical and biosynthetic studies; however, its pharmacological profile at the molecular level remains largely unexplored. Extensive searches of scholarly databases for studies on this compound's receptor binding, enzyme inhibition, or other direct molecular interactions have not yielded any specific, experimentally determined biological targets.
Without an initial "reported" target, the core requirement of this comparison guide—to provide an objective comparison of the product's performance with other alternatives and supply supporting experimental data for its validation—cannot be fulfilled. The process of target validation, a critical step in drug discovery and development, involves rigorous confirmation of the biological target's role in the mechanism of action of a compound. This process typically includes biochemical assays, cellular assays, and in vivo studies to demonstrate a direct and functionally relevant interaction.
Current State of Knowledge on this compound:
-
Chemical and Biosynthetic Information: The structure of this compound is known, and its biosynthetic pathway in Penicillium cyclopium has been investigated.
-
Reported Biological Activities: General antibacterial and antiviral activities have been noted in the literature, but these studies do not pinpoint a specific molecular target.
-
Absence of Target Identification: There are no published studies that identify a specific protein, receptor, enzyme, or other biomolecule that this compound directly binds to and modulates to elicit its biological effects.
Implications for the Research Community:
The lack of an identified biological target for this compound presents both a challenge and an opportunity for researchers in natural product pharmacology and drug discovery. The compound's biological activities suggest the existence of one or more targets that could be of therapeutic interest. Future research efforts should be directed towards:
-
Target Identification Studies: Employing modern techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or genetic screening to identify the binding partners of this compound.
-
Mechanism of Action Studies: Once a target is identified, further research will be necessary to elucidate the precise mechanism by which this compound modulates its function.
At present, it is not possible to provide a comparison guide for the independent validation of the reported biological targets of this compound, as no such targets have been reported in the scientific literature. The scientific community awaits primary research to identify the molecular targets of this natural product, which would then open the door for the crucial steps of independent validation and further preclinical development.
A Researcher's Guide to the Comparative Metabolic Stability of (-)-Cyclopenin and Its Derivatives
In the pursuit of novel therapeutics, understanding the metabolic fate of a lead compound is a critical step in the drug discovery and development process.[1][2] The metabolic stability of a molecule, or its susceptibility to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] For natural products such as (-)-Cyclopenin, a benzodiazepine (B76468) alkaloid produced by Penicillium cyclopium, and its synthetic derivatives, a thorough evaluation of metabolic stability is paramount to advancing them as viable drug candidates.[4][5]
This guide provides a comprehensive framework for conducting a comparative study of the metabolic stability of this compound and its derivatives. It outlines the standard experimental protocols, data presentation formats, and a visual representation of the workflow to aid researchers in this essential evaluation.
Experimental Approach: In Vitro Liver Microsomal Stability Assay
A widely accepted and cost-effective method for assessing metabolic stability is the in vitro liver microsomal stability assay.[6] This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, primarily Cytochrome P450 (CYP) enzymes.[1][7]
-
Preparation of Reagents and Compounds:
-
Test Compounds: Prepare stock solutions of this compound and its derivatives in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Liver Microsomes: Use pooled human liver microsomes (or microsomes from other species of interest, such as rat or mouse, for interspecies comparison) to minimize inter-individual variability.[7] The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4). This is crucial for sustained enzymatic activity.
-
Positive Controls: Include compounds with known metabolic stability profiles (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin) to validate the assay performance.
-
Quenching Solution: Prepare an ice-cold quenching solution, typically acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not expected to be present in the samples) to stop the enzymatic reaction and precipitate proteins.
-
-
Incubation Procedure:
-
Pre-warm a solution of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to the ice-cold quenching solution to terminate the reaction.
-
Include control incubations without the NADPH regeneration system to assess non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.[2]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression of this plot (slope = -k, where k is the elimination rate constant). The formula is: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Presentation for Comparative Analysis
The quantitative data obtained from the metabolic stability assay should be summarized in a clear and structured table to facilitate easy comparison between this compound and its derivatives.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | ||
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Verapamil (High-Clearance Control) | ||
| Warfarin (Low-Clearance Control) |
Visualizing the Experimental Workflow
A diagram illustrating the key steps of the experimental workflow can provide a clear overview of the process.
Interpretation of Results
A comparative analysis of the in vitro half-life and intrinsic clearance values will provide insights into the metabolic liabilities of the parent compound, this compound, and the impact of structural modifications in its derivatives.
-
High Intrinsic Clearance / Short Half-life: Indicates that the compound is rapidly metabolized.[8] This may lead to low oral bioavailability and a short duration of action in vivo, potentially requiring more frequent dosing.
-
Low Intrinsic Clearance / Long Half-life: Suggests that the compound is metabolically stable. While this can lead to higher bioavailability and a longer duration of action, it may also increase the risk of drug accumulation and potential toxicity with repeated dosing.[7]
By comparing the metabolic stability of the derivatives to the parent compound, researchers can establish structure-stability relationships. This information is crucial for guiding further medicinal chemistry efforts to optimize the metabolic properties of this class of compounds, ultimately leading to the selection of drug candidates with more favorable pharmacokinetic profiles for further development.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Studies in the biochemistry of microorganisms. 93. Cyclopenin, a nitrogen-containing metabolic product of Penicillium cyclopium Westling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of (-)-Cyclopenin
For Immediate Distribution: This document provides essential, immediate safety and logistical information for the proper disposal of (-)-Cyclopenin. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety, environmental protection, and regulatory compliance. Given the absence of specific, publicly available disposal protocols for this compound, a conservative approach, treating the compound as a hazardous substance, is mandatory.
I. Pre-Disposal Safety and Hazard Assessment
Key Safety Precautions:
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary and mandatory point of contact for guidance on chemical waste disposal. They will provide specific instructions based on local, state, and federal regulations and arrange for collection by a licensed hazardous waste contractor.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling this compound.
-
Ventilated Workspace: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Avoid Contamination: Prevent this compound from coming into contact with incompatible materials. While specific incompatibilities are not documented, as a general precaution, avoid mixing with strong acids, bases, and oxidizing agents.
II. This compound: Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for a preliminary assessment but should be supplemented with institution-specific guidance.
| Property | Value |
| CAS Number | 20007-87-8[1] |
| Molecular Formula | C₁₇H₁₄N₂O₃[1] |
| Molecular Weight | 294.30 g/mol [1] |
| Appearance | Solid (form may vary) |
| IUPAC Name | 4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all applicable regulations. The following is a general, step-by-step guide.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental chemical reactions. Do not mix with other chemical waste unless compatibility has been verified by your EHS department.
Step 2: Waste Collection and Containment
-
Solid Waste: Place solid this compound waste into a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, leak-proof, and chemically compatible container. Ensure the container material is compatible with the solvent used.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate any other components of the waste mixture (e.g., solvents).
Step 3: Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should be well-ventilated and away from sources of ignition, heat, and incompatible materials.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2] This can lead to environmental contamination and is a violation of regulations.
IV. Experimental Protocols
Currently, there are no established and verified experimental protocols for the laboratory-scale neutralization or chemical degradation of this compound for disposal purposes. The standard and safest method of disposal is through a licensed hazardous waste management facility, which will likely use high-temperature incineration to ensure the complete destruction of the chemical. Any attempt to neutralize or treat this waste in the laboratory without a validated protocol could be unsafe and may violate hazardous waste regulations.
V. Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (-)-Cyclopenin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (-)-Cyclopenin. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the principles of handling hazardous chemicals and data from structurally similar compounds.
Immediate Safety and Handling Precautions
Before working with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[2] Double gloving is recommended as a best practice.[3]
-
Body Protection: A lab coat or a chemical-resistant apron is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator must be used.[2][3]
Hazard Profile and Precautionary Measures
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Assumed to be a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[4][5][6] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[4][6] |
| Inhalation Toxicity | May cause drowsiness, dizziness, or respiratory irritation if inhaled.[4][7] | Work in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust.[1] |
| Skin and Eye Irritation | May cause skin irritation upon contact.[8] Direct contact with eyes can cause serious irritation.[8] | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4] |
| Ingestion Toxicity | May be harmful or fatal if swallowed and enters airways.[4][7] | Do not ingest. If swallowed, seek immediate medical attention and do not induce vomiting.[4] |
Step-by-Step Handling and Disposal Protocol
Experimental Workflow:
-
Preparation: Before handling this compound, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE as specified above.
-
Handling:
-
Carefully open the container to avoid splashing or creating aerosols.
-
Use appropriate tools (e.g., spatula, pipette) to handle the compound.
-
If transferring, do so slowly and carefully to minimize spills.
-
-
Spill Management:
-
Decontamination:
-
Clean all contaminated surfaces with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Thoroughly wash hands and any exposed skin after handling the compound.[7]
-
-
Waste Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [9]
-
All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[10]
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.[10] The label should include "Hazardous Waste," the full chemical name, and associated hazards.[10]
-
Store the waste container in a designated satellite accumulation area.[10]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][10]
-
Logical Workflow for Handling and Disposal:
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe research environment and responsible environmental stewardship. Always consult with your institution's EHS department for specific guidance and requirements.[10]
References
- 1. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. fishersci.com [fishersci.com]
- 5. CYCLOPENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemos.de [chemos.de]
- 7. chempoint.com [chempoint.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
